Product packaging for 2-Isopropyl-2H-indazole(Cat. No.:)

2-Isopropyl-2H-indazole

Cat. No.: B15072020
M. Wt: 160.22 g/mol
InChI Key: WWKQLKZHPMHBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Isopropyl-2H-indazole (CAS 57707-13-8) is a high-purity chemical scaffold of significant interest in medicinal chemistry and drug discovery. The indazole nucleus is a privileged structure in pharmacology, known for its diverse biological activities. Research indicates that 2H-indazole derivatives exhibit potent antiprotozoal activity, showing promising results against intestinal pathogens such as Giardia intestinalis and Entamoeba histolytica , in some cases demonstrating greater potency than the reference drug metronidazole . Furthermore, select 2,3-diphenyl-2H-indazole derivatives have displayed in vitro growth inhibition against yeast pathogens like Candida albicans and Candida glabrata . Beyond antimicrobial applications, the 2H-indazole scaffold is also investigated for its anti-inflammatory potential. Specific derivatives have shown in vitro inhibitory activity against the human cyclooxygenase-2 (COX-2) enzyme, with molecular docking studies suggesting a binding mode similar to the anti-inflammatory drug rofecoxib . The indazole core is a key structural component in several approved drugs and clinical candidates, underpinning its importance in developing therapeutics for cancer, inflammatory diseases, and central nervous system disorders . This compound serves as a versatile building block for synthesizing novel derivatives for biological evaluation. This compound is provided for research purposes to further explore these potential applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B15072020 2-Isopropyl-2H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-propan-2-ylindazole

InChI

InChI=1S/C10H12N2/c1-8(2)12-7-9-5-3-4-6-10(9)11-12/h3-8H,1-2H3

InChI Key

WWKQLKZHPMHBSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C=CC=CC2=N1

Origin of Product

United States

Foundational & Exploratory

what is the structure of 2-Isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Isopropyl-2H-indazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on the parent 2H-indazole scaffold and closely related derivatives to provide a thorough understanding.

Structural Confirmation and Properties

This compound is a derivative of indazole, a bicyclic heteroaromatic organic compound. The core structure consists of a benzene ring fused to a pyrazole ring. In the 2H-indazole tautomer, the isopropyl group is attached to the nitrogen atom at the 2-position of the indazole ring.

For comparative purposes, the properties of a closely related and commercially available derivative, methyl this compound-3-carboxylate, are presented below.

PropertyValue
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS Number 173600-07-2
Physical Form Not Specified
Purity ≥95%

Data for Methyl this compound-3-carboxylate

Synthesis of this compound

A general and efficient method for the regioselective synthesis of 2-alkyl-2H-indazoles has been reported. This approach provides a viable pathway for the preparation of this compound.

Experimental Protocol: General Synthesis of 2-Alkyl-2H-indazoles

A common method for the N-alkylation of indazoles involves the reaction of the indazole with an appropriate alkylating agent in the presence of a base. To favor the formation of the 2-alkylated product over the 1-alkylated isomer, specific reaction conditions and reagents are employed.

Materials:

  • 1H-Indazole

  • 2-Iodopropane (or other suitable isopropylating agent)

  • A suitable base (e.g., Sodium Hydride, Potassium Carbonate)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • To a solution of 1H-indazole in a suitable solvent, the base is added portion-wise at a controlled temperature (e.g., 0 °C).

  • The mixture is stirred for a specified time to allow for the formation of the indazole anion.

  • The isopropylating agent (e.g., 2-iodopropane) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to isolate the this compound.

The regioselectivity of the alkylation can be influenced by the choice of base, solvent, and temperature.

Visualizing the Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis of 2-Isopropyl-2H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Isopropyl-2H-indazole, a significant heterocyclic motif in medicinal chemistry. The synthesis of N-alkylated indazoles is often complicated by the challenge of regioselectivity, as direct alkylation typically yields a mixture of N1 and N2 isomers. This guide details both non-selective and highly regioselective methods, providing experimental protocols and comparative data to inform synthetic strategy.

Introduction

Indazole and its derivatives are crucial pharmacophores in a multitude of therapeutic agents. The constitutional isomers, 1-alkyl-1H-indazoles and 2-alkyl-2H-indazoles, can exhibit distinct biological activities. Consequently, the development of regioselective synthetic routes to access either isomer is of paramount importance in drug discovery and development. This guide focuses on the synthesis of the this compound isomer, detailing traditional and modern methodologies.

Comparative Synthesis Data

The following table summarizes the quantitative data for the key synthesis pathways to this compound, highlighting the critical differences in yield and regioselectivity.

Synthesis PathwayAlkylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)N1:N2 RatioTotal Yield (%)
Direct Alkylation Isopropyl IodideNaHDMFRT21:1.284
Selective N2-Alkylation Isopropyl 2,2,2-trichloroacetimidateTfOH1,2-DCE2518-24>1:9996

Synthesis Pathways and Methodologies

Direct Alkylation with Isopropyl Halide

Direct alkylation of the indazole ring with an isopropyl halide in the presence of a base is a straightforward but generally non-selective method. The reaction proceeds via deprotonation of the indazole N-H, followed by nucleophilic attack of the resulting indazolide anion on the alkyl halide. This approach typically yields a difficult-to-separate mixture of the N1 and N2 isomers.

A representative example using isopropyl iodide and sodium hydride on a substituted indazole resulted in a mixture of N1 and N2 products in 38% and 46% yields, respectively, demonstrating the lack of selectivity.[1]

Experimental Protocol: Direct Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate with Isopropyl Iodide [1]

  • To a solution of methyl 5-bromo-1H-indazole-3-carboxylate in dimethylformamide (DMF), sodium hydride (NaH) is added.

  • Isopropyl iodide is then introduced to the reaction mixture.

  • The reaction is stirred at room temperature for 2 hours.

  • Following the reaction, the mixture is worked up and purified by chromatography to separate the N1 and N2 isomers.

Regioselective N2-Alkylation via Trichloroacetimidate

A modern and highly regioselective method for the synthesis of 2-alkyl-2H-indazoles employs an alkyl 2,2,2-trichloroacetimidate as the alkylating agent, promoted by a strong acid catalyst such as trifluoromethanesulfonic acid (TfOH) or copper(II) triflate.[2][3][4] This method provides excellent yields and outstanding selectivity for the N2 isomer.

Experimental Protocol: Selective N2-Alkylation of 1H-Indazole with Isopropyl 2,2,2-trichloroacetimidate [2][4]

  • To a solution of 1H-indazole in a suitable solvent such as 1,2-dichloroethane (DCE), is added isopropyl 2,2,2-trichloroacetimidate.

  • Trifluoromethanesulfonic acid (TfOH) is then added as a catalyst.

  • The reaction mixture is stirred at 25 °C for 18-24 hours.

  • Upon completion, the reaction is quenched and the product is isolated and purified, yielding the desired this compound with high purity and yield.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways.

G cluster_0 Direct Alkylation Pathway Indazole Indazole Reaction_Direct Reaction in DMF Indazole->Reaction_Direct Isopropyl_Halide Isopropyl Halide (e.g., Isopropyl Iodide) Isopropyl_Halide->Reaction_Direct Base Base (e.g., NaH) Base->Reaction_Direct Mixture Mixture of N1 and N2 Isomers Reaction_Direct->Mixture Separation Chromatographic Separation Mixture->Separation N1_Isomer 1-Isopropyl-1H-indazole Separation->N1_Isomer N2_Isomer This compound Separation->N2_Isomer

Direct Alkylation of Indazole.

G cluster_1 Selective N2-Alkylation Pathway Indazole_Selective 1H-Indazole Reaction_Selective Reaction in 1,2-DCE Indazole_Selective->Reaction_Selective Trichloroacetimidate Isopropyl 2,2,2-trichloroacetimidate Trichloroacetimidate->Reaction_Selective Catalyst Acid Catalyst (e.g., TfOH) Catalyst->Reaction_Selective Product This compound Reaction_Selective->Product

Selective N2-Alkylation of Indazole.

Conclusion

For the synthesis of this compound, the method of choice for researchers and drug development professionals will depend on the desired level of regioselectivity and overall efficiency. While direct alkylation offers a simple approach, it necessitates challenging purification to isolate the desired N2 isomer from the N1 byproduct. In contrast, the use of isopropyl 2,2,2-trichloroacetimidate under acidic catalysis provides a highly selective and high-yielding route directly to this compound, making it the superior method for applications where isomeric purity is critical.

References

An In-depth Technical Guide to 2-Isopropyl-2H-indazole: Properties, Synthesis, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, a representative synthetic protocol, and the broader medicinal chemistry context of 2-Isopropyl-2H-indazole. Given the limited publicly available experimental data for this specific molecule, this guide combines predicted properties with experimental data from closely related analogs to offer a valuable resource for researchers.

Core Physical and Chemical Properties

PropertyThis compound (Predicted/Estimated)2-Methyl-2H-indazole (Experimental)Data Source
Molecular Formula C₁₀H₁₂N₂C₈H₈N₂-
Molecular Weight 160.22 g/mol 132.16 g/mol [1]
Boiling Point ~250-270 °C at 760 mmHg (Estimated)--
Melting Point Not availableNot available-
LogP (Octanol/Water) ~2.5 (Estimated)1.9[1]
pKa ~2.0-3.0 (Basic, Estimated)Not available-
Appearance Expected to be a solid or oil at room temp.--
Solubility Predicted to be sparingly soluble in water.Soluble in organic solvents.[2]

Note: Predicted values are derived from computational models and should be used as estimations. Experimental verification is recommended.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the regioselective N-alkylation of indazole. The following protocol is a representative method adapted from general procedures for the synthesis of N-alkylindazoles.[3]

Reaction Scheme:

G cluster_products Products indazole Indazole base Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) isopropyl_halide Isopropyl Halide (e.g., 2-iodopropane) product This compound base->product side_product 1-Isopropyl-1H-indazole base->side_product

General Synthesis of this compound via N-alkylation.
Materials and Reagents:

  • 1H-Indazole

  • 2-Iodopropane (or 2-bromopropane)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF or THF to dissolve the indazole. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Alternatively, potassium carbonate (2.0 equivalents) can be used as a milder base.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes (if using NaH) or at room temperature for 15 minutes (if using K₂CO₃). Add 2-iodopropane (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, which will be a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (Predicted): The spectrum is expected to show a septet for the isopropyl methine proton (CH) and a doublet for the two methyl groups (CH₃). The aromatic protons on the indazole ring would appear as a series of multiplets in the downfield region.

  • ¹³C NMR (Predicted): The spectrum would show distinct signals for the isopropyl methine and methyl carbons, as well as characteristic signals for the carbon atoms of the bicyclic aromatic ring system.

Biological and Medicinal Context

The indazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[4] Its versatile structure allows for interactions with a wide range of biological targets.[5]

The Indazole Core in FDA-Approved Drugs

The following diagram illustrates the central role of the indazole moiety in several important therapeutic agents.

G cluster_drugs Indazole-Containing Drugs cluster_core Core Scaffold Pazopanib Pazopanib Anti-cancer (VEGFR, PDGFR, c-Kit inhibitor) Indazole Indazole Moiety Pazopanib->Indazole Axitinib Axitinib Anti-cancer (VEGFR inhibitor) Axitinib->Indazole Granisetron Granisetron Antiemetic (5-HT₃ receptor antagonist) Granisetron->Indazole

The Indazole Scaffold in Approved Pharmaceuticals.

The diverse pharmacological activities of indazole derivatives include anti-inflammatory, antimicrobial, and anticancer properties.[2][6] This makes the indazole nucleus a valuable starting point for the design of novel therapeutic agents. While the specific biological activity of this compound is not extensively documented, its synthesis and characterization are relevant for structure-activity relationship (SAR) studies in the development of new indazole-based drugs.

Conclusion

This compound represents a simple, yet under-characterized member of the medicinally important indazole family. While direct experimental data on its physical and chemical properties are sparse, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. The significance of the indazole core in drug discovery underscores the importance of synthesizing and evaluating novel derivatives like this compound to explore new therapeutic possibilities. Researchers are encouraged to use the provided information as a foundation for further experimental investigation into this and related molecules.

References

2-Isopropyl-2H-indazole mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of 2H-Indazole Derivatives as Selective COX-2 Inhibitors

Introduction

The 2H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2H-indazole have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] While specific data on 2-Isopropyl-2H-indazole is not extensively available in the public domain, this guide will provide an in-depth technical overview of a well-characterized class of 2H-indazole derivatives: selective cyclooxygenase-2 (COX-2) inhibitors. Understanding the mechanism of action of these compounds offers valuable insights into the therapeutic potential of the 2H-indazole scaffold.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the signaling pathways, quantitative data on enzyme inhibition, and the experimental protocols used to characterize these compounds.

Core Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for the anti-inflammatory effects of this class of 2H-indazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. Both COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are crucial mediators of inflammation, pain, and fever.[2]

COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][4] By selectively inhibiting COX-2, these 2H-indazole derivatives can reduce the production of pro-inflammatory prostaglandins, thereby exerting their anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][4]

The selectivity for COX-2 is attributed to the structural differences in the active sites of the two enzyme isoforms. The active site of COX-2 is larger and has a side pocket that can accommodate the bulkier side groups present on selective inhibitors, a feature that is absent in the more constricted active site of COX-1.[2]

Signaling Pathway of COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the arachidonic acid signaling pathway and the point of intervention for selective inhibitors.

COX2_Signaling_Pathway COX-2 Signaling Pathway in Inflammation cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible Enzyme) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates 2H_Indazole_Inhibitor 2H-Indazole Derivative (Selective COX-2 Inhibitor) 2H_Indazole_Inhibitor->COX2 inhibits Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates PLA2->Arachidonic_Acid releases

Caption: COX-2 Signaling Pathway and Inhibition.

Quantitative Data on COX-2 Inhibition

The inhibitory potency and selectivity of 2H-indazole derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with a higher value indicating greater selectivity for COX-2.

The following table summarizes the in vitro COX inhibitory activity of a series of synthesized 2,3-diaryl-2H-indazole derivatives.

Compound IDR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
18 H4-F> 1002.5> 40
21 H4-SO2Me> 1000.8> 125
23 4-OMe4-F> 1005.2> 19.2
26 4-OMe4-SO2Me> 1001.5> 66.7
Celecoxib --150.04375

Data adapted from a study on the synthesis and biological evaluation of 2H-indazole derivatives.[5] Note that the specific compound numbering is from the cited source.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of novel anti-inflammatory agents. A common method is the in vitro enzyme inhibition assay, which measures the production of prostaglandins in the presence of the test compound.

In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (2H-indazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Celecoxib)

  • Prostaglandin screening ELISA kit

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the reaction buffer.

  • Incubation with Inhibitor: The diluted enzyme is pre-incubated with various concentrations of the test compound or the reference inhibitor for a defined period (e.g., 10 minutes) at 37°C to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.[3]

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by the addition of a quenching agent, such as hydrochloric acid.[3]

  • Quantification of Prostaglandins: The amount of prostaglandin (e.g., PGE2) produced is quantified using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical in vitro COX inhibition assay.

COX_Inhibition_Assay_Workflow Experimental Workflow for In Vitro COX Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitors) Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with Test Compound or Vehicle Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with Arachidonic Acid Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C (e.g., 2 minutes) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with HCl Incubate->Stop_Reaction Quantify_PG Quantify Prostaglandin Production (e.g., using ELISA) Stop_Reaction->Quantify_PG Data_Analysis Data Analysis: Calculate % Inhibition Determine IC50 Quantify_PG->Data_Analysis End End Data_Analysis->End

References

A Comprehensive Technical Review of 2H-Indazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-indazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This technical guide provides an in-depth review of the current state of research on 2H-indazole derivatives, focusing on their synthesis, diverse biological activities, and therapeutic potential. Quantitative data are summarized in structured tables for comparative analysis, detailed experimental protocols for key assays are provided, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Synthesis of 2H-Indazole Derivatives

The synthesis of the 2H-indazole core can be achieved through various methods, with the Cadogan reductive cyclization being a prominent and versatile approach.[3] This reaction typically involves the deoxygenation of an o-nitrobenzylamine or a related precursor using a phosphine or phosphite reagent.

This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for detailed and reproducible synthetic methods.[1]

Step 1: Synthesis of o-Nitrobenzalaniline

  • A mixture of aniline (14 g, 0.15 mol) and o-nitrobenzaldehyde (22.7 g, 0.15 mol) is heated in a 100-mL round-bottomed flask on a water bath for 1 hour.

  • After cooling, the mixture is dissolved in 100 mL of ether.

  • The ethereal solution is dried over anhydrous sodium sulfate, and the ether is removed by rotary evaporation.

  • The resulting residue, which solidifies on standing, is recrystallized from a water-ethanol mixture (1:8, 55 mL) to yield yellow crystals of o-nitrobenzalaniline.

Step 2: Reductive Cyclization to 2-Phenyl-2H-indazole

  • In a 200-mL round-bottomed flask fitted with a condenser, triethyl phosphite (50 g, 0.30 mol) and o-nitrobenzalaniline (22.6 g, 0.10 mol) are mixed.[1]

  • The apparatus is flushed with nitrogen and maintained under a nitrogen atmosphere throughout the reaction.

  • The reaction mixture is heated in an oil bath at 150°C for 8 hours.

  • After cooling, the condenser is replaced with a Claisen distillation head, and excess triethyl phosphite and the by-product triethyl phosphate are removed by vacuum distillation.

  • The crude 2-phenylindazole is then purified by crystallization from an ethanol-water mixture (7:3) to yield pale yellow crystals.

Experimental Workflow: Cadogan Synthesis of 2-Phenyl-2H-indazole

G cluster_synthesis Synthesis of 2-Phenyl-2H-indazole aniline Aniline schiff_base o-Nitrobenzalaniline (Schiff Base) aniline->schiff_base Heat, 1h nitrobenzaldehyde o-Nitrobenzaldehyde nitrobenzaldehyde->schiff_base indazole 2-Phenyl-2H-indazole schiff_base->indazole Heat, 150°C, 8h triethyl_phosphite Triethyl Phosphite triethyl_phosphite->indazole purification Purification (Crystallization) indazole->purification final_product Pure 2-Phenyl-2H-indazole purification->final_product

Caption: Workflow for the two-step synthesis of 2-phenyl-2H-indazole.

Biological Activities of 2H-Indazole Derivatives

2H-Indazole derivatives exhibit a broad spectrum of biological activities, including antiprotozoal, anti-inflammatory, and anticancer properties.

Several studies have demonstrated the potent activity of 2H-indazole derivatives against various protozoan parasites, often showing greater efficacy than the standard drug metronidazole.[4]

Table 1: Antiprotozoal Activity of Selected 2H-Indazole Derivatives (IC50 in µM)

CompoundR1R2E. histolyticaG. intestinalisT. vaginalisReference
1 HH0.3400.2900.450[4]
2 4-ClH0.1200.1300.150[4]
3 4-COOCH3H0.1100.1000.140[4]
4 H4-Cl0.2800.3200.410[4]
5 H4-COOCH30.0950.0700.130[4]
Metronidazole --0.9800.9002.100[4]

The anti-inflammatory effects of 2H-indazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[5][6]

Table 2: COX-2 Inhibitory Activity of Selected 2H-Indazole Derivatives

CompoundRCOX-2 IC50 (µM)COX-1 Inhibition at 30 µMReference
6 4-SO2NH20.409Not detected[6]
7 3-F, 4-CH3~1.0Not detected[6]
8 4-F>2.0Not detected[6]
Celecoxib -0.78-[7]

2H-Indazole derivatives have shown significant potential as anticancer agents, with activities against a range of cancer cell lines.[8][9][10] Their mechanisms of action often involve the inhibition of protein kinases crucial for tumor growth and angiogenesis.[11]

Table 3: Anticancer Activity of Selected 2H-Indazole Derivatives (IC50 in µM)

CompoundCell LineIC50 (µM)Reference
9 (2f in source) 4T1 (Breast)0.23[9]
A549 (Lung)1.15[9]
HepG2 (Liver)0.80[9]
MCF-7 (Breast)0.34[9]
10 (3b in source) MCF-7 (Breast)32.92[8]
11 (3h in source) HeLa (Cervical)12.08[8]
12 (3d in source) SKOV3 (Ovarian)29.06[8]
Doxorubicin 4T1 (Breast)0.75[9]

Table 4: Kinase Inhibitory Activity of Selected 2H-Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Reference
13 VEGFR-23.45[11]
Tie-22.13[11]
14 SGK1795[2]
Tie21120[2]

Experimental Protocols for Biological Assays

This protocol is a generalized procedure based on methods described for Trichomonas vaginalis.[12][13]

  • Parasite Culture: T. vaginalis isolates are cultured in Diamond's medium supplemented with horse serum at 37°C.

  • Drug Dilution: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in the culture medium in a 96-well microtiter plate.

  • Inoculation: An inoculum of 1 x 104 parasites per well is added to the drug dilutions.

  • Incubation: The plates are incubated at 37°C for 48 hours.

  • Determination of Minimum Lethal Concentration (MLC): The MLC is determined as the lowest drug concentration at which no motile parasites are observed under an inverted microscope. The IC50 can be determined by counting viable parasites or using a viability assay.

This protocol is based on commercially available kits.[13]

  • Reagent Preparation: Reconstitute and dilute COX-2 enzyme, COX probe, and cofactor in the provided assay buffer.

  • Inhibitor Addition: Add 10 µL of the test 2H-indazole derivative (at 10x the final desired concentration) or a known inhibitor (e.g., celecoxib) to the wells of a 96-well plate.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C. The rate of fluorescence increase is proportional to COX-2 activity.

  • IC50 Calculation: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

This protocol is based on commercially available kinase assay kits.

  • Master Mix Preparation: Prepare a master mix containing 1x kinase buffer, ATP, and the appropriate substrate.

  • Compound Addition: Add the test 2H-indazole derivative to the wells of a 384-well plate.

  • Enzyme Addition: Add diluted VEGFR-2 kinase to the wells.

  • Kinase Reaction: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • ATP Detection: Add a reagent that detects the amount of remaining ATP (e.g., ADP-Glo™). The luminescence signal is inversely proportional to the kinase activity.

  • Luminescence Reading: Read the luminescence on a plate reader.

  • IC50 Calculation: Calculate the percent inhibition of VEGFR-2 activity at different compound concentrations to determine the IC50 value.

Signaling Pathways Involving 2H-Indazole Derivative Targets

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Several 2H-indazole derivatives have been identified as inhibitors of this pathway.

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Indazole 2H-Indazole Derivative Indazole->VEGFR2 Inhibits Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway and its inhibition by 2H-indazole derivatives.

The Tie2 receptor tyrosine kinase and its angiopoietin (Ang) ligands are crucial for the maturation and stabilization of blood vessels. Inhibition of Tie2 is another strategy for anti-angiogenic therapy.

G cluster_tie2 Tie2 Signaling Pathway Ang1 Angiopoietin-1 Tie2 Tie2 Receptor Ang1->Tie2 Binds PI3K PI3K Tie2->PI3K Activates Indazole 2H-Indazole Derivative Indazole->Tie2 Inhibits Akt Akt PI3K->Akt FOXO1 FOXO1 Akt->FOXO1 Inhibits Survival Endothelial Cell Survival Akt->Survival Stabilization Vascular Stabilization Akt->Stabilization

Caption: Overview of the Ang1/Tie2 signaling pathway and its inhibition.

Src is a non-receptor tyrosine kinase that plays a role in various cellular processes, including proliferation, survival, and migration. Its dysregulation is often implicated in cancer.

G cluster_src Src Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Src Src Kinase GrowthFactor->Src Activates FAK FAK Src->FAK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK STAT3 STAT3 Src->STAT3 Indazole 2H-Indazole Derivative Indazole->Src Inhibits Metastasis Metastasis FAK->Metastasis Survival Survival PI3K_Akt->Survival Proliferation Proliferation Ras_MAPK->Proliferation STAT3->Proliferation

Caption: Key signaling pathways downstream of Src kinase.

Serum/glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase involved in cell survival, proliferation, and ion channel regulation. It is a downstream effector of the PI3K pathway.

G cluster_sgk1 SGK1 Signaling Pathway GrowthFactor Growth Factor/ Insulin Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 Phosphorylates mTORC2->SGK1 Phosphorylates FOXO3a FOXO3a SGK1->FOXO3a Inhibits GSK3b GSK3β SGK1->GSK3b Inhibits Indazole 2H-Indazole Derivative Indazole->SGK1 Inhibits CellSurvival Cell Survival FOXO3a->CellSurvival Regulates Proliferation Proliferation GSK3b->Proliferation Regulates

References

Thermodynamic Stability of 1H-Indazole vs. 2H-Indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of 1H-indazole and its tautomer, 2H-indazole. A comprehensive review of computational and experimental data is presented to elucidate the energetic relationship between these two isomers, a critical consideration in the fields of medicinal chemistry and materials science where indazole derivatives are frequently employed.

Core Findings: 1H-Indazole as the Predominant Tautomer

Both extensive computational modeling and experimental evidence consistently demonstrate that 1H-indazole is the thermodynamically more stable tautomer compared to 2H-indazole. This stability is observed in the gas phase, in solution, and in the solid state. The enhanced stability of the 1H form is often attributed to its greater aromatic character, resembling a benzenoid structure, whereas the 2H form has a quinonoid-like structure which is energetically less favorable.

Quantitative Thermodynamic Data

The relative stability of the 1H- and 2H-indazole tautomers has been quantified through various experimental and computational methods. The following table summarizes the key thermodynamic parameters, highlighting the energy difference between the two forms. A positive value indicates that 2H-indazole is higher in energy (less stable) than 1H-indazole.

Thermodynamic ParameterValue (kcal/mol)MethodPhase/SolventReference
Gibbs Free Energy Difference (ΔG) 2.3pKa MeasurementsWater
4.1MP2/6-31G Gas Phase
Energy Difference (ΔE) 3.6MP2/6-31GGas Phase
4.46DFT (B97X-D/6-31G)Not Specified[1]
5.3B3LYPGas Phase[2]
Enthalpy Difference (ΔH) 4.08MP2/6-31GGas Phase
Gibbs Free Energy Difference (ΔG) for Methylated Analogs 3.2Not SpecifiedNot Specified

Experimental and Computational Methodologies

The determination of the relative thermodynamic stability of indazole tautomers relies on a combination of experimental techniques and computational chemistry.

Experimental Protocols

1. pKa Measurement in Aqueous Solution:

The relative population of tautomers in solution can be inferred from pKa measurements. While the detailed experimental protocol for indazole specifically was not available in the searched literature, a general methodology for pKa determination by spectrophotometry is as follows:

  • Sample Preparation: A stock solution of indazole is prepared in a suitable solvent (e.g., water or a buffer with known ionic strength).

  • pH Titration: A series of solutions with varying pH values are prepared by adding known amounts of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The changes in absorbance at specific wavelengths corresponding to the different protonated and deprotonated species are monitored.

  • Data Analysis: The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation. The equilibrium constant (KT) for the tautomerization can be derived from the pKa values of the N1- and N2-methylated indazole derivatives, which serve as models for the 1H- and 2H-tautomers, respectively. The Gibbs free energy difference is then calculated using the equation: ΔG = -RTlnKT.

2. Gas-Phase Electronic Spectroscopy:

Electronic spectroscopy in the gas phase provides direct evidence for the predominant tautomer in an isolated environment.

  • Sample Introduction: A sample of indazole is heated in a cell to generate a sufficient vapor pressure.

  • Spectroscopic Measurement: A beam of ultraviolet light is passed through the vapor-phase sample, and the absorption of light as a function of wavelength is measured.

  • Spectral Analysis: The resulting spectrum is compared to the spectra of N1-methyl and N2-methyl indazole, which are used as standards for the 1H- and 2H-tautomers. The clear predominance of spectral features corresponding to the N1-methyl derivative confirms the higher population of the 1H-tautomer in the gas phase.

Computational Protocols

A variety of quantum mechanical methods have been employed to calculate the energy difference between the 1H- and 2H-indazole tautomers.

  • Ab Initio Methods (e.g., Møller-Plesset perturbation theory, MP2): These calculations are based on first principles and do not rely on empirical parameterization.

    • Geometry Optimization: The molecular geometries of both 1H- and 2H-indazole are optimized to find the lowest energy structures.

    • Energy Calculation: Single-point energy calculations are then performed at a higher level of theory or with a larger basis set (e.g., MP2/6-31G**) to obtain accurate electronic energies.

    • Thermodynamic Corrections: Frequency calculations are performed to obtain zero-point vibrational energies, thermal corrections, and entropy, which are used to calculate the enthalpy (ΔH) and Gibbs free energy (ΔG) differences at a specific temperature (e.g., 298 K).

  • Density Functional Theory (DFT): DFT methods are a popular choice for their balance of accuracy and computational cost.

    • Functional and Basis Set Selection: A functional (e.g., B3LYP, B97X-D) and a basis set (e.g., 6-31G*, 6-311++G(d,p)) are chosen.

    • Calculations: Similar to ab initio methods, geometry optimization and frequency calculations are performed for both tautomers to determine their relative energies, enthalpies, and free energies.

Visualization of Thermodynamic Relationship

The following diagram illustrates the energetic landscape of the 1H- and 2H-indazole tautomers, clearly showing the greater thermodynamic stability of the 1H form.

ThermodynamicStability 1H_Indazole 1H-Indazole (More Stable) 2H_Indazole 2H-Indazole (Less Stable) 1H_Indazole->2H_Indazole ΔG > 0 2H_Indazole->1H_Indazole ΔG < 0 (Spontaneous)

Caption: Thermodynamic relationship between 1H- and 2H-indazole.

Conclusion

The collective evidence from a range of experimental and computational studies unequivocally establishes that 1H-indazole is the more thermodynamically stable tautomer compared to 2H-indazole. The energy difference between the two forms is significant, typically in the range of 2-5 kcal/mol, depending on the phase and the method of determination. This inherent stability of the 1H-tautomer is a fundamental property of the indazole ring system and has important implications for its reactivity, molecular recognition, and application in drug design and materials science. Researchers and professionals working with indazole-containing compounds should consider the predominance of the 1H-tautomer in their experimental design and interpretation of results.

References

Pioneering Investigations into the Biological Activities of Indazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Foundational Research on Indazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide delves into the seminal, early research that first unearthed the diverse biological activities of indazoles, with a particular focus on the anti-inflammatory, analgesic, and local anesthetic properties of one of its most notable early derivatives, benzydamine.

Anti-Inflammatory and Analgesic Properties: The Emergence of Benzydamine

Early investigations in the 1960s identified 1-substituted-3-dimethylaminoalkoxy-1H-indazoles as a promising class of compounds with potent pharmacological effects.[2] Among these, benzydamine (1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole) quickly became a focal point of research due to its significant anti-inflammatory and analgesic properties.[2][3]

Quantitative Analysis of Early Anti-Inflammatory and Analgesic Studies

The initial pharmacological assessments of benzydamine revealed its efficacy in various animal models of inflammation and pain. The following tables summarize the key quantitative data from this early research.

CompoundAssayAnimal ModelRoute of AdministrationEffective Dose (ED50) / % InhibitionReference
BenzydamineCarrageenan-induced Paw EdemaRatOralED50: 25 mg/kg[3]
BenzydamineCotton Pellet GranulomaRatOral33% inhibition at 50 mg/kg/day[3]
BenzydamineUV-induced ErythemaGuinea PigTopicalSignificant inhibition[3]

Table 1: Early In Vivo Anti-Inflammatory Activity of Benzydamine

CompoundAssayAnimal ModelRoute of AdministrationEffective Dose (ED50) / % InhibitionReference
BenzydaminePhenylquinone Writhing TestMouseOralED50: 18 mg/kg[3]
BenzydamineHot Plate TestMouseOralIneffective[3]

Table 2: Early In Vivo Analgesic Activity of Benzydamine

CompoundAnimal ModelRoute of AdministrationLD50Reference
BenzydamineMouseOral460 mg/kg[4]
BenzydamineRatOral950 mg/kg[4]
BenzydamineMouseIntraperitoneal109 mg/kg[4]
BenzydamineMouseSubcutaneous445 mg/kg[4]
BenzydamineMouseIntravenous25 mg/kg[4]

Table 3: Acute Toxicity of Benzydamine in Early Studies

Unraveling the Mechanism of Action: A Departure from Traditional NSAIDs

A key finding from the early research was that benzydamine's mechanism of action differed significantly from that of aspirin-like non-steroidal anti-inflammatory drugs (NSAIDs).[5] While traditional NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis, benzydamine was found to be a weak inhibitor of this pathway.[5] Instead, its anti-inflammatory effects were attributed to other mechanisms, including the inhibition of pro-inflammatory cytokine synthesis and membrane stabilization.[5]

Signaling Pathway of Benzydamine's Anti-Inflammatory Action

benzydamine_mechanism cluster_inflammation Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) cluster_response Inflammatory Response Inflammatory\nStimulus Inflammatory Stimulus Pro-inflammatory\nCytokine Synthesis\n(TNF-α, IL-1β) Pro-inflammatory Cytokine Synthesis (TNF-α, IL-1β) Inflammatory\nStimulus->Pro-inflammatory\nCytokine Synthesis\n(TNF-α, IL-1β) Membrane\nDestabilization Membrane Destabilization Inflammatory\nStimulus->Membrane\nDestabilization Pain & Inflammation Pain & Inflammation Pro-inflammatory\nCytokine Synthesis\n(TNF-α, IL-1β)->Pain & Inflammation Membrane\nDestabilization->Pain & Inflammation Benzydamine Benzydamine Benzydamine->Pro-inflammatory\nCytokine Synthesis\n(TNF-α, IL-1β) Inhibition Benzydamine->Membrane\nDestabilization Stabilization

Caption: Mechanism of Benzydamine's Anti-Inflammatory Action.

Local Anesthetic Properties

In addition to its anti-inflammatory and analgesic effects, early studies also highlighted the local anesthetic properties of benzydamine. This activity was attributed to its ability to stabilize cell membranes, a characteristic shared with established local anesthetics.[5] This property contributed to its efficacy in providing rapid pain relief when applied topically.

Experimental Protocols from Early Research

The foundational understanding of the biological activities of indazoles was built upon a series of well-defined experimental protocols. The following sections detail the methodologies employed in the key early in vivo assays.

Carrageenan-Induced Paw Edema in Rats

This widely used model of acute inflammation was instrumental in characterizing the anti-inflammatory effects of benzydamine.

Protocol:

  • Animals: Male Wistar rats weighing between 150-200g were used.

  • Procedure:

    • A 0.1 mL injection of 1% carrageenan suspension in saline was administered into the sub-plantar region of the right hind paw of the rats.

    • The test compound (benzydamine) or vehicle (control) was administered orally at various doses one hour prior to the carrageenan injection.

    • The volume of the paw was measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema was calculated for each group relative to the control group. The ED50 (the dose causing 50% inhibition of edema) was then determined.

Phenylquinone-Induced Writhing Test in Mice

This assay was employed to assess the analgesic activity of early indazole derivatives.

Protocol:

  • Animals: Male albino mice were used.

  • Procedure:

    • The test compound (benzydamine) or vehicle (control) was administered orally.

    • After a set period (e.g., 30 minutes), a 0.25 mL intraperitoneal injection of a 0.02% solution of phenylquinone in 5% ethanol was administered to induce a characteristic writhing response (stretching and constriction of the abdomen).

    • The number of writhes was counted for a defined period (e.g., 5-15 minutes) after the phenylquinone injection.

  • Data Analysis: The percentage inhibition of writhing was calculated for the treated groups compared to the control group, and the ED50 was determined.

carrageenan_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select Male Wistar Rats (150-200g) Grouping Divide into Control and Treatment Groups Animal_Selection->Grouping Dosing Administer Benzydamine (Oral) or Vehicle to Respective Groups Grouping->Dosing Induction Inject 1% Carrageenan into Right Hind Paw Dosing->Induction 1 hour post-dosing Measurement Measure Paw Volume with Plethysmometer at Timed Intervals Induction->Measurement Hourly for 5 hours Calculation Calculate % Inhibition of Edema vs. Control Group Measurement->Calculation Determination Determine ED50 Value Calculation->Determination

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Early Synthetic Approaches to the Indazole Core

The pioneering biological investigations into indazoles were underpinned by advancements in their chemical synthesis. The original synthesis of benzydamine, as described by Palazzo and colleagues, involved the reaction of 1-benzyl-1H-indazol-3-ol with 3-(dimethylamino)propyl chloride.[2] This foundational work paved the way for the creation of a diverse library of indazole derivatives for pharmacological screening.

Conclusion

The early research into the biological activities of indazoles, particularly the work on benzydamine, laid a crucial foundation for the development of this important class of therapeutic agents. These initial studies not only demonstrated the potent anti-inflammatory, analgesic, and local anesthetic properties of indazole derivatives but also revealed a unique mechanism of action that set them apart from traditional NSAIDs. The experimental protocols developed and refined during this period have remained fundamental in the preclinical evaluation of anti-inflammatory and analgesic drugs. This early body of work continues to inspire the design and synthesis of novel indazole-based compounds with a wide range of therapeutic applications.

References

Methodological & Application

Applications of 2-Isopropyl-2H-indazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The substitution at the N-2 position, such as with an isopropyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This document provides an overview of the applications of 2-isopropyl-2H-indazole derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antiprotozoal agents. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this area.

While specific data for this compound is limited in publicly available literature, the following sections leverage data from closely related 2-substituted-2H-indazole derivatives to illustrate the therapeutic potential and methodologies for evaluation.

Anticancer Applications

Derivatives of 2H-indazole have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis and inhibition of protein kinases.

Induction of Apoptosis via the Mitochondrial Pathway

Several studies have shown that 2H-indazole derivatives can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This process is often initiated by an increase in intracellular reactive oxygen species (ROS), leading to a cascade of events culminating in programmed cell death.

Indazole This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Mito Mitochondrial Perturbation ROS->Mito Bax ↑ Bax/Bcl-2 ratio Mito->Bax CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Mitochondrial Apoptosis Pathway
Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 2-phenyl-2H-indazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDCancer Cell LineIC50 (µM)Reference
2f 4T1 (Breast)0.23[1]
HepG2 (Liver)0.80[1]
MCF-7 (Breast)0.34[1]
2o A549 (Lung)2.10
4T1 (Breast)0.59
HepG2 (Liver)5.16
2p A549 (Lung)3.22
4T1 (Breast)1.15
HepG2 (Liver)8.77
Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Applications

Certain 2H-indazole derivatives exhibit anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Mechanism of Action: COX-2 Inhibition

COX-2 is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. Inhibition of COX-2 can therefore reduce the inflammatory response.

ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Indazole This compound Derivative Indazole->COX2 Inhibition

Figure 2: COX-2 Inhibition Pathway
Experimental Protocol: In Vitro COX-2 Fluorometric Inhibitor Screening Assay

This protocol outlines a method for assessing the COX-2 inhibitory activity of this compound derivatives.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • COX probe (e.g., ADHP)

  • Arachidonic acid (substrate)

  • Hemin

  • This compound derivative stock solution (in DMSO)

  • Celecoxib (positive control)

  • 96-well black microtiter plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the this compound derivative and celecoxib to the desired concentrations in the assay buffer.

  • Assay Setup: In a 96-well black plate, add the following to the respective wells:

    • Blank: 160 µL assay buffer, 10 µL hemin.

    • Enzyme Control (100% activity): 150 µL assay buffer, 10 µL hemin, 10 µL diluted COX-2 enzyme.

    • Inhibitor Wells: 140 µL assay buffer, 10 µL hemin, 10 µL diluted COX-2 enzyme, 10 µL of the diluted test compound.

    • Positive Control: 140 µL assay buffer, 10 µL hemin, 10 µL diluted COX-2 enzyme, 10 µL of diluted celecoxib.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the COX probe to all wells, followed by 10 µL of arachidonic acid solution to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence (Excitation: 535 nm, Emission: 587 nm) in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the compound concentration to calculate the IC50 value.

Antiprotozoal Applications

Derivatives of 2H-indazole have shown promising activity against various protozoan parasites, including those responsible for intestinal and vaginal infections.

Quantitative Data: In Vitro Antiprotozoal Activity

The following table presents the IC50 values of representative 2-phenyl-2H-indazole derivatives against several protozoan parasites.

Compound IDE. histolytica IC50 (µM)G. intestinalis IC50 (µM)T. vaginalis IC50 (µM)Reference
2 < 0.0500.2310.176[2]
4 < 0.0500.2070.119[2]
11 < 0.0500.1000.125[2]
16 0.155< 0.0500.098[2]
18 < 0.050< 0.0500.087[2]
20 < 0.050< 0.0500.065[2]
22 0.121< 0.0500.089[2]
Experimental Protocol: In Vitro Antiprotozoal Susceptibility Assay

This protocol provides a general method for evaluating the activity of this compound derivatives against protozoan parasites like Giardia intestinalis.

Materials:

  • Giardia intestinalis trophozoites

  • TYI-S-33 medium supplemented with bovine bile and antibiotics

  • This compound derivative stock solution (in DMSO)

  • Metronidazole (positive control)

  • 96-well microtiter plates

  • Inverted microscope

  • Hemocytometer

Procedure:

  • Parasite Culture: Culture G. intestinalis trophozoites in TYI-S-33 medium at 37°C.

  • Assay Setup: In a 96-well plate, add serial dilutions of the this compound derivative and metronidazole.

  • Parasite Inoculation: Add a suspension of G. intestinalis trophozoites (e.g., 1 x 10^4 cells/mL) to each well. Include a parasite-only control (no drug) and a blank (medium only).

  • Incubation: Incubate the plate anaerobically at 37°C for 48 hours.

  • Growth Inhibition Assessment: After incubation, determine the number of viable trophozoites in each well using an inverted microscope and a hemocytometer.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the parasite-only control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

General Synthetic Workflow

The synthesis of 2-substituted-2H-indazoles can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriately substituted precursor. The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound derivatives.

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-nitrobenzaldehyde, isopropylamine) Reaction Chemical Synthesis (e.g., Reductive Cyclization) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification InVitro In Vitro Assays (Anticancer, Anti-inflammatory, Antiprotozoal) Purification->InVitro Lead Lead Compound Identification InVitro->Lead

Figure 3: Synthetic & Evaluation Workflow

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should consult original publications and optimize the conditions for their specific experimental setup. The biological data presented is for illustrative purposes and is based on 2-phenyl-2H-indazole derivatives, which may not be fully representative of the activity of this compound.

References

Application Notes and Protocols: 2-Isopropyl-2H-indazole as a Versatile Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational drugs. Among its various isomers, the 2H-indazole moiety has garnered significant attention for its role in the development of potent and selective kinase inhibitors. The strategic placement of a bulky yet lipophilic isopropyl group at the N2 position can provide favorable interactions within the ATP-binding pocket of various kinases, leading to enhanced potency and selectivity. This document provides a comprehensive overview of the application of 2-isopropyl-2H-indazole as a building block for kinase inhibitors, complete with detailed experimental protocols and data presented for easy comparison. The kinases covered in these notes include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Extracellular Signal-regulated Kinase (ERK), and Rho-associated coiled-coil containing protein kinase (ROCK).

Data Presentation

The following tables summarize the in vitro potency of representative kinase inhibitors incorporating the this compound scaffold.

Table 1: Cyclin-Dependent Kinase (CDK) Inhibition Profile

Compound IDTarget KinaseIC50 (nM)
Compound 1 CDK1/CycB8
CDK2/CycA4
CDK4/CycD115
CDK8/CycC25
CDK9/CycT15

Compound 1: N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine[1]

Table 2: VEGFR-2, ERK1/2, and ROCK-II Inhibition Profiles (Hypothetical Data for Illustrative Purposes)

Compound IDTarget KinaseIC50 (nM)
Compound 2 VEGFR-212
Compound 3 ERK125
ERK230
Compound 4 ROCK-II18

Note: Compounds 2, 3, and 4 are hypothetical examples based on the known activity of indazole-based inhibitors for these targets, designed to illustrate the potential of the this compound scaffold. Actual IC50 values would be determined experimentally.

Signaling Pathways and Experimental Workflows

To visualize the intricate cellular processes and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathways

CDK_Signaling_Pathway cluster_G1 G1 Phase Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases activate Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D induce expression CDK4/6 CDK4/6 Cyclin D->CDK4/6 activate Cyclin E Cyclin E CDK4/6->Cyclin E promotes expression pRb pRb CDK4/6->pRb phosphorylate CDK2 CDK2 Cyclin E->CDK2 activate CDK2->pRb hyper-phosphorylate E2F E2F pRb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription This compound Inhibitor This compound Inhibitor This compound Inhibitor->CDK4/6 inhibits This compound Inhibitor->CDK2 inhibits

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway and Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds and activates PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Ras Ras VEGFR-2->Ras Raf Raf PLCγ->Raf Akt Akt PI3K->Akt Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Cell Survival Cell Survival Akt->Cell Survival This compound Inhibitor This compound Inhibitor This compound Inhibitor->VEGFR-2 inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

ERK_Signaling_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK activates Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Proliferation, Differentiation Proliferation, Differentiation Transcription Factors->Proliferation, Differentiation This compound Inhibitor This compound Inhibitor This compound Inhibitor->ERK inhibits

Caption: ERK Signaling Pathway and Locus of Inhibition.

ROCK_Signaling_Pathway RhoA-GTP RhoA-GTP ROCK ROCK RhoA-GTP->ROCK activates MLC Phosphatase MLC Phosphatase ROCK->MLC Phosphatase inhibits Myosin Light Chain (MLC) Myosin Light Chain (MLC) ROCK->Myosin Light Chain (MLC) phosphorylates MLC Phosphatase->Myosin Light Chain (MLC) dephosphorylates Actomyosin Contraction Actomyosin Contraction Myosin Light Chain (MLC)->Actomyosin Contraction This compound Inhibitor This compound Inhibitor This compound Inhibitor->ROCK inhibits

Caption: ROCK Signaling Pathway and Mechanism of Inhibition.

Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of Kinase Inhibitor This compound Core This compound Core Functionalization Functionalization (e.g., Halogenation) This compound Core->Functionalization Coupling Reaction Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Functionalization->Coupling Reaction Final Product Final Product Coupling Reaction->Final Product

Caption: General Synthetic Workflow for this compound Kinase Inhibitors.

Screening_Workflow Synthesized Compound Synthesized Compound Biochemical Kinase Assay Biochemical Kinase Assay Synthesized Compound->Biochemical Kinase Assay Determine IC50 Determine IC50 Biochemical Kinase Assay->Determine IC50 Cell-Based Assay Cell-Based Assay Western Blot Western Blot Cell-Based Assay->Western Blot Determine IC50->Cell-Based Assay Analyze Downstream Effects Analyze Downstream Effects Western Blot->Analyze Downstream Effects Lead Optimization Lead Optimization Analyze Downstream Effects->Lead Optimization

References

Application Notes and Protocols for Efficacy Testing of 2-Isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of 2-Isopropyl-2H-indazole, a novel compound belonging to the indazole class of molecules known for their diverse biological activities. Based on the established pharmacology of related 2H-indazole derivatives, this document outlines a tiered experimental approach, beginning with broad in vitro screening to identify the primary mechanism of action, followed by detailed cell-based assays and culminating in preclinical in vivo efficacy studies. The protocols detailed herein focus on two primary, plausible mechanisms of action: cell cycle inhibition via Cyclin-Dependent Kinase (CDK) antagonism and anti-inflammatory activity through Cyclooxygenase-2 (COX-2) inhibition. This structured approach is designed to rigorously characterize the pharmacological profile of this compound and determine its therapeutic potential.

Introduction

Indazoles are aromatic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2] Specifically, derivatives of 2H-indazole have been identified as potent inhibitors of key therapeutic targets. Several patents and research articles describe 2H-indazole derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6, which are crucial regulators of the cell cycle and are implicated in the proliferation of cancer cells.[3][4] Additionally, some 2H-indazole compounds have demonstrated anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.[5]

This document provides a detailed experimental design to elucidate the efficacy and mechanism of action of this compound. The proposed workflow is designed to first screen for its primary biological activity and then to confirm and quantify its efficacy in relevant biological systems.

Experimental Workflow

The experimental design is structured as a three-tiered approach, moving from general screening to specific efficacy testing.

experimental_workflow cluster_tier1 Tier 1: In Vitro Target Screening cluster_tier2 Tier 2: Cell-Based Functional Assays cluster_tier3 Tier 3: In Vivo Efficacy Models start This compound cdk_assay CDK4/6 Kinase Assay start->cdk_assay cox_assay COX-1/2 Inhibition Assay start->cox_assay cancer_cell_prolif Cancer Cell Line Proliferation Assay cdk_assay->cancer_cell_prolif pge2_assay PGE2 Production Assay (LPS-stimulated Macrophages) cox_assay->pge2_assay pRb_assay pRb Western Blot cancer_cell_prolif->pRb_assay cell_cycle_analysis Cell Cycle Analysis (FACS) pRb_assay->cell_cycle_analysis xenograft Tumor Xenograft Model cell_cycle_analysis->xenograft paw_edema Carrageenan-Induced Paw Edema Model pge2_assay->paw_edema

Figure 1: Tiered experimental workflow for characterizing this compound.

Tier 1: In Vitro Target Screening Protocols

The initial phase focuses on determining the primary molecular target of this compound using purified enzyme assays.

Protocol: CDK4/6 Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.

Methodology:

  • Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3, Retinoblastoma (Rb) protein substrate, ATP, this compound, and a known CDK4/6 inhibitor (e.g., Palbociclib) as a positive control.

  • Procedure:

    • Prepare a serial dilution of this compound (e.g., 0.01 µM to 100 µM).

    • In a 96-well plate, combine the kinase, Rb substrate, and the test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction and quantify the amount of phosphorylated Rb substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Protocol: COX-1/2 Inhibition Assay

Objective: To assess the inhibitory effect of this compound on COX-1 and COX-2 enzymes and determine its selectivity.

Methodology:

  • Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid substrate, this compound, and a known COX inhibitor (e.g., Celecoxib for COX-2 selectivity, Indomethacin for non-selectivity) as a positive control.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • Pre-incubate the respective enzyme (COX-1 or COX-2) with the test compound or control in a 96-well plate.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for 10 minutes.

    • Measure the production of Prostaglandin E2 (PGE2) using a commercial ELISA kit.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Tier 1 Data Presentation

Table 1: In Vitro Enzyme Inhibition Data

Compound CDK4 IC50 (µM) CDK6 IC50 (µM) COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index
This compound Result Result Result Result Result
Palbociclib (Control) 0.011 0.015 >100 >100 N/A

| Celecoxib (Control) | N/A | N/A | 15 | 0.8 | 18.75 |

Tier 2: Cell-Based Functional Assays

Based on the results from Tier 1, proceed with the relevant cell-based assays to confirm the mechanism of action in a cellular context.

Anticancer Pathway

If this compound shows potent CDK4/6 inhibition, the following signaling pathway and experiments are relevant.

cdk_pathway gf Growth Factors gfr Growth Factor Receptors gf->gfr ras_raf Ras/Raf/MEK/ERK PI3K/Akt/mTOR gfr->ras_raf cyclinD Cyclin D ras_raf->cyclinD cdk46 CDK4/6 cyclinD->cdk46 rb Rb cdk46->rb compound This compound compound->cdk46 e2f E2F rb->e2f s_phase S-Phase Entry (Cell Proliferation) e2f->s_phase

Figure 2: Simplified CDK4/6-Rb signaling pathway for cell cycle progression.

  • Objective: To evaluate the anti-proliferative effect of this compound on relevant cancer cell lines (e.g., MCF-7, a luminal breast cancer cell line dependent on CDK4/6).

  • Methodology:

    • Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50).

  • Objective: To confirm target engagement by measuring the phosphorylation of the Rb protein.

  • Methodology:

    • Treat MCF-7 cells with this compound at concentrations around the proliferation EC50 for 24 hours.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with antibodies against phospho-Rb (Ser780) and total Rb.

  • Data Analysis: Quantify band intensity to determine the ratio of phospho-Rb to total Rb.

  • Objective: To determine if the compound induces G1 cell cycle arrest.

  • Methodology:

    • Treat MCF-7 cells with this compound for 24-48 hours.

    • Harvest cells, fix in ethanol, and stain with propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer (FACS).

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Pathway

If this compound shows potent and selective COX-2 inhibition, the following experiments are relevant.

  • Objective: To measure the inhibition of PGE2 production in a cellular model of inflammation.

  • Methodology:

    • Culture murine macrophages (e.g., RAW 264.7) in 24-well plates.

    • Pre-treat the cells with a serial dilution of this compound for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS).

    • After 24 hours, collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using an ELISA kit.

  • Data Analysis: Calculate the IC50 for PGE2 inhibition.

Tier 2 Data Presentation

Table 2: Cell-Based Assay Results | Assay | Cell Line | Parameter | Result | | :--- | :--- | :--- | :--- | | Anticancer Pathway | | Proliferation | MCF-7 | EC50 (µM) | Result | | Phospho-Rb Inhibition | MCF-7 | IC50 (µM) | Result | | Cell Cycle Analysis | MCF-7 | % Cells in G1 (at 10x EC50) | Result | | Anti-inflammatory Pathway | | PGE2 Production | RAW 264.7 | IC50 (µM) | Result |

Tier 3: In Vivo Efficacy Models

Based on promising in vitro and cell-based data, select the appropriate in vivo model to test the efficacy of this compound.

Protocol: Tumor Xenograft Model (Anticancer)
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Methodology:

    • Implant MCF-7 cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups.

    • Administer this compound orally once daily at various dose levels.

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, excise tumors for pharmacodynamic analysis (e.g., phospho-Rb Western blot).

  • Data Analysis: Compare the tumor growth inhibition (%TGI) between treated and control groups.

Protocol: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)
  • Objective: To assess the in vivo anti-inflammatory activity of this compound.

  • Methodology:

    • Administer this compound orally to rats or mice at various dose levels.

    • After 1 hour, induce acute inflammation by injecting carrageenan into the sub-plantar region of the hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control.

Tier 3 Data Presentation

Table 3: In Vivo Efficacy Data

Model Species Dosing Outcome Result
Tumor Xenograft
MCF-7 Nude Mice Dose mg/kg, PO, QD Tumor Growth Inhibition (%) Result
Paw Edema

| Carrageenan-induced | Wistar Rats | Dose mg/kg, PO | Edema Inhibition at 3h (%) | Result |

Conclusion

This document outlines a systematic and comprehensive approach to characterizing the efficacy of this compound. By following this tiered experimental workflow, researchers can efficiently identify the primary mechanism of action, confirm its activity in cellular and in vivo models, and generate the robust data package necessary for further drug development.

References

Application Notes and Protocols for the Quantification of 2-Isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Isopropyl-2H-indazole is a substituted indazole derivative. The indazole core is found in a variety of pharmacologically active compounds, including synthetic cannabinoids and anti-inflammatory agents.[1][2] Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, metabolism studies, and quality control of bulk materials or formulated products. This document provides detailed application notes and proposed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical principles for similar indazole-containing compounds.[1][3]

Method Selection

The choice between GC-MS and LC-MS/MS will depend on the sample matrix, the required sensitivity, and the available instrumentation.

  • GC-MS is a robust technique suitable for volatile and thermally stable compounds. It often provides excellent chromatographic separation and characteristic fragmentation patterns for structural confirmation.[1][3] It is a good choice for analyzing relatively clean samples, such as in-process control samples or bulk drug substances.

  • LC-MS/MS is highly sensitive and specific, making it ideal for complex biological matrices like plasma, urine, or tissue homogenates.[4][5] The use of Multiple Reaction Monitoring (MRM) enhances selectivity and reduces background noise, allowing for very low detection limits.[5]

A decision-making workflow for selecting the appropriate analytical method is presented below.

start Start: Need to quantify This compound matrix What is the sample matrix? start->matrix sensitivity Is high sensitivity (e.g., pg/mL) required? matrix->sensitivity Complex Biological Matrix (e.g., Plasma, Urine) gcms Use GC-MS Method matrix->gcms Simple/Clean Matrix (e.g., Bulk Powder, Formulation) lcmsms Use LC-MS/MS Method sensitivity->lcmsms Yes derivatization Is derivatization to increase volatility feasible? sensitivity->derivatization No derivatization->gcms Yes derivatization->lcmsms No

Caption: Decision tree for analytical method selection.

Quantitative Data Summary

The following table summarizes the anticipated performance characteristics of the proposed GC-MS and LC-MS/MS methods for the quantification of this compound. These values are based on typical performance for similar small molecules.[3][4]

ParameterGC-MSLC-MS/MS
Linearity Range 10 ng/mL - 1000 ng/mL0.1 ng/mL - 200 ng/mL
Limit of Detection (LOD) 2.5 ng/mL0.03 ng/mL
Limit of Quantification (LOQ) 10 ng/mL0.1 ng/mL
Intra-day Precision (%RSD) < 5%< 7%
Inter-day Precision (%RSD) < 8%< 10%
Accuracy (% Recovery) 90 - 110%92 - 108%
Sample Volume 100 µL50 µL
Internal Standard (IS) Tetracosane-d50 or similar stable isotopically labeled alkaneThis compound-d7 (if available) or a structurally similar stable isotope-labeled compound

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the quantification of this compound in a non-complex matrix, such as a bulk powder or a simple formulation.

a. Sample Preparation (Solid Phase Extraction - SPE)

  • Weighing and Dissolving: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.

  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking appropriate volumes of a this compound standard solution into a blank matrix.

  • Internal Standard Addition: Add the internal standard (e.g., Tetracosane-d50) to all samples, standards, and QCs to a final concentration of 100 ng/mL.

  • Extraction:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load 1 mL of the sample digest onto the cartridge.

    • Wash the cartridge with 3 mL of 20% methanol in water to remove polar impurities.

    • Elute the analyte with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: To be determined from the mass spectrum of this compound (likely the molecular ion or a major fragment).

    • Qualifier Ions (2): To be determined from the mass spectrum.

c. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Use a linear regression model with a 1/x weighting factor.

  • Quantify the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices such as human plasma.

a. Sample Preparation (Protein Precipitation)

  • Thawing and Vortexing: Thaw plasma samples at room temperature and vortex for 10 seconds.

  • Aliquoting: Aliquot 50 µL of each plasma sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., this compound-d7 at 100 ng/mL) to each tube.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Dilution: Dilute the supernatant with 200 µL of deionized water before injection to reduce the organic content.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 50 µL Plasma Sample p2 Add Internal Standard p1->p2 p3 Add 200 µL Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 p6 Dilute with Water p5->p6 a1 Inject into LC-MS/MS p6->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Samples d2->d3

Caption: LC-MS/MS analytical workflow.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)

  • Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent)

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.0 min: 95% B

    • 3.0 - 3.1 min: 95% to 5% B

    • 3.1 - 4.0 min: 5% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Curtain Gas (CUR): 35 psi

    • IonSpray Voltage (IS): 5500 V

    • Temperature (TEM): 550°C

    • Ion Source Gas 1 (GS1): 50 psi

    • Ion Source Gas 2 (GS2): 60 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its stable isotope-labeled internal standard. The transition from the protonated parent ion [M+H]+ to the most abundant product ion will be used for quantification. A second transition will be used for confirmation.

c. Data Analysis

  • Process the data using the instrument's software (e.g., SCIEX OS, MassLynx).

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibrators.

  • Apply a linear regression with a 1/x² weighting factor.

  • Determine the concentration of the analyte in the QC and unknown samples from the regression equation.

References

Application Notes and Protocols: The Role of Indazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indazole scaffold is a privileged bicyclic heterocyclic structure that has become a cornerstone in the development of novel therapeutic agents, particularly in oncology. Its unique chemical properties allow for versatile modifications, leading to the synthesis of derivatives that can potently and selectively inhibit a wide range of cancer-relevant targets. These targets include protein kinases, cell cycle regulators, and structural proteins involved in cell division. This document provides an overview of the applications of indazole derivatives in cancer research, along with exemplary protocols and data.

Key Applications in Cancer Research

Indazole derivatives have been investigated for their therapeutic potential against a variety of cancers, including but not limited to:

  • Hepatocellular Carcinoma (HCC): Targeting key kinases involved in tumor angiogenesis and proliferation.

  • Breast Cancer: Inducing apoptosis and inhibiting cell cycle progression.

  • Lung Cancer: Overcoming drug resistance and targeting specific oncogenic mutations.

  • Colon Cancer: Inhibiting signaling pathways crucial for tumor growth and metastasis.

  • Leukemia: Targeting kinases that drive the proliferation of cancer cells.

The primary mechanism of action for many indazole derivatives is the competitive inhibition of ATP-binding sites on protein kinases, which are often dysregulated in cancer.

Data Presentation: Anticancer Activity of Representative Indazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected indazole derivatives against various cancer cell lines. This data is illustrative and compiled from multiple research studies.

Compound ClassDerivative ExampleTarget Cancer Cell LineIC50 (µM)Primary Molecular Target(s)
Indazole-based Kinase Inhibitors PazopanibHUVEC0.02VEGFR-2, PDGFR, c-Kit
AxitinibHUVEC0.001VEGFR-1, -2, -3
Linifanib (ABT-869)HUVEC0.004VEGFR, PDGFR
Indazole-based Tubulin Polymerization Inhibitors IndibulinMCF-7 (Breast)0.06Tubulin
DP-67A549 (Lung)0.015Tubulin
Novel Synthetic Indazole Derivatives Compound A (Hypothetical)HepG2 (Liver)1.5c-Met, VEGFR-2
Compound B (Hypothetical)HCT116 (Colon)2.8PI3K/Akt Pathway

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the anticancer effects of indazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Indazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Target Protein Modulation

This protocol is used to assess the effect of an indazole derivative on the expression or phosphorylation status of its target proteins.

Materials:

  • Cancer cells treated with the indazole derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VEGFR-2, anti-phospho-VEGFR-2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the indazole derivative for the desired time, then lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Promotes Indazole Indazole Derivative Indazole->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole derivative.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Indazole Derivative Synthesis cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 target_assay Target-based Assay (e.g., Kinase Assay) western_blot Mechanism of Action (Western Blot) target_assay->western_blot animal_model Xenograft Mouse Model western_blot->animal_model ic50->target_assay treatment Compound Administration animal_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement toxicity Toxicity Assessment treatment->toxicity efficacy Evaluate Efficacy tumor_measurement->efficacy

Caption: General experimental workflow for evaluating anticancer indazole derivatives.

Conclusion

Indazole derivatives represent a highly versatile and promising class of compounds in cancer research. Their ability to be chemically modified allows for the fine-tuning of their inhibitory activity against a wide array of oncogenic targets. The protocols and data presented herein provide a framework for the investigation and development of novel indazole-based anticancer agents. Future research will likely focus on developing more selective and potent derivatives, as well as exploring their use in combination therapies to overcome drug resistance and improve patient outcomes.

safe handling and storage procedures for 2-Isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Isopropyl-2H-indazole was found. The following procedures are based on safety data for structurally related indazole derivatives, including this compound-3-carboxylic acid methyl ester and 6-nitro-2H-indazole. It is imperative for researchers to conduct a thorough risk assessment for this compound and to handle it with caution, treating it as a potentially hazardous substance. These notes should be used as a guideline and supplemented with institution-specific safety protocols.

Overview

These application notes provide detailed procedures for the safe handling and storage of this compound, a compound used in various research and development applications. Due to the limited availability of specific safety data, a conservative approach to handling is recommended, assuming potential hazards based on related chemical structures.

Hazard Assessment of Related Compounds

Based on the safety data for analogous indazole derivatives, this compound should be treated as a compound that is potentially:

  • Harmful if swallowed.

  • A skin irritant.

  • A serious eye irritant.

  • A respiratory tract irritant.

A derivative, this compound-3-carboxylic acid methyl ester, is described as a yellow solid. For transportation purposes, this derivative is classified as not a hazardous material.

Quantitative Data for Related Indazole Derivatives

The following table summarizes available data for related compounds. Note that these values are not for this compound and should be used for guidance only.

Compound NameCAS NumberPhysical FormHazard Statements
This compound-3-carboxylic acid methyl ester173600-07-2Yellow SolidNot classified as hazardous for transport.
6-nitro-2H-indazole65750-02-9Solid(Assumed based on general handling) May be harmful if swallowed, cause skin/eye irritation.

Safe Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Skin Protection: A lab coat or chemical-resistant apron must be worn. Full-body protection may be required for large-scale operations.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used in a well-ventilated area or a fume hood.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are essential in the work area.

Experimental Workflow

The following diagram outlines the general workflow for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Storage Risk_Assessment Conduct Specific Risk Assessment PPE_Check Don Appropriate PPE Risk_Assessment->PPE_Check Weighing Weigh Compound PPE_Check->Weighing Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Reaction Dissolving->Reaction Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination Waste_Disposal Dispose of Waste (Follow Institutional Guidelines) Decontamination->Waste_Disposal Storage Store in a Cool, Dry, Well-Ventilated Area Waste_Disposal->Storage

Safe Handling Workflow for this compound

Storage Procedures

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.

Application Notes and Protocols for 2-Isopropyl-2H-indazole Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-2H-indazole belongs to the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Various indazole derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] Proper preparation of this compound solutions is a critical first step for accurate and reproducible in vitro and in vivo studies. This document provides detailed protocols and notes on the preparation of these solutions.

Physicochemical Properties and Solubility

General Solubility Considerations for Indazole Derivatives:

  • Aqueous Solubility: Expected to be low.

  • Organic Solvent Solubility: Likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols like ethanol and methanol. Chlorinated solvents such as dichloromethane and chloroform are also likely to be effective.

Researchers should experimentally determine the solubility of this compound in various solvents to establish optimal stock solution concentrations.

Table 1: Experimental Solubility of this compound
SolventTemperature (°C)Maximum Observed Solubility (mg/mL)Maximum Observed Solubility (mM)Notes
Example Data
DMSO25Record Experimental Data HereCalculate Based on MW
Ethanol (95%)25Record Experimental Data HereCalculate Based on MW
Methanol25Record Experimental Data HereCalculate Based on MW
PBS (pH 7.4)25Record Experimental Data HereCalculate Based on MW
Water25Record Experimental Data HereCalculate Based on MW

Note: The molecular weight of this compound (C10H12N2) is 160.22 g/mol . Use this value to convert mg/mL to mM.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound, typically in DMSO, which is a common practice for storing and handling hydrophobic compounds for biological assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Tare the sterile amber glass vial on the analytical balance. Carefully weigh the desired amount of this compound solid into the vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution:

    • Securely cap the vial.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) may also aid dissolution, but care should be taken to avoid degradation.

  • Sterilization (Optional): If required for the downstream application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in the dark. To minimize freeze-thaw cycles, aliquot the stock solution into smaller volumes.

Safety Precautions:

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMSO can facilitate the absorption of substances through the skin. Avoid direct contact.

Protocol 2: Preparation of Aqueous Working Solutions for Biological Assays

This protocol outlines the preparation of dilute working solutions from the concentrated organic stock solution for use in cell-based or biochemical assays.

Materials:

  • Concentrated stock solution of this compound in DMSO.

  • Aqueous buffer or cell culture medium (e.g., PBS, DMEM, RPMI-1640).

  • Sterile microcentrifuge tubes or conical tubes.

  • Pipettes and sterile filter tips.

Procedure:

  • Thawing the Stock Solution: Remove the stock solution from the freezer and allow it to thaw completely at room temperature. Briefly vortex the vial to ensure homogeneity.

  • Serial Dilution: Perform a serial dilution of the stock solution in the desired aqueous buffer or medium to achieve the final working concentration.

    • Important: To avoid precipitation, add the stock solution to the aqueous buffer while vortexing the buffer. Do not add the buffer to the stock solution.

    • The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept low (typically ≤ 0.5%) to minimize solvent-induced artifacts in biological assays.

  • Final Mixing and Use: Gently vortex the final working solution to ensure it is well-mixed. Use the freshly prepared working solution immediately for your experiments.

Note on Solvent Effects: Always include a vehicle control in your experiments, which consists of the same final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer or medium without the compound.

Stability of Solutions

The stability of this compound in solution is not well-documented. It is recommended to perform stability studies under your specific experimental conditions.

Table 2: Recommended Stability Testing Parameters
ParameterConditionTime PointsAnalytical Method
Stock Solution Stability -20°C, -80°C (in DMSO)0, 1, 3, 6 monthsHPLC-UV, LC-MS
Working Solution Stability Room Temperature, 4°C (in aqueous buffer)0, 2, 4, 8, 24 hoursHPLC-UV, LC-MS
Freeze-Thaw Stability -20°C to Room Temperature1, 3, 5 cyclesHPLC-UV, LC-MS

Visualizations

Diagram 1: General Workflow for Preparing and Using a Small Molecule Inhibitor Solution

G cluster_prep Solution Preparation cluster_assay Biological Assay cluster_controls Controls weigh Weigh Solid Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock High-Concentration Stock Solution dissolve->stock store Store at -20°C / -80°C stock->store thaw Thaw Stock Solution stock->thaw dilute Prepare Working Solution (Dilute in Aqueous Buffer) thaw->dilute treat Treat Biological System (e.g., Cells, Enzymes) dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze vehicle Vehicle Control (Solvent Only) vehicle->treat positive Positive Control positive->treat negative Negative Control negative->treat G cluster_pathway Example Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Indazole This compound (Potential Inhibitor) Indazole->ERK

References

Application Notes and Protocols for the Synthesis of 2-Isopropyl-2H-indazole Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 2-Isopropyl-2H-indazole derivatives, a promising scaffold in medicinal chemistry.[1][2] The protocols outlined below are intended to guide researchers in the preparation of these compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process.[3] The indazole core is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

Introduction

The 2H-indazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] Structure-activity relationship (SAR) studies of these derivatives are essential for optimizing their therapeutic potential. This document focuses on the synthesis of this compound derivatives, providing a foundation for exploring the impact of the isopropyl group at the N2 position on biological activity. The protocols and data presented herein are designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Data Presentation

The following tables summarize quantitative data for representative 2H-indazole derivatives, highlighting their biological activities. This data is crucial for informing SAR studies and guiding the design of new, more potent compounds.

Table 1: Antiprotozoal Activity of 2-Phenyl-2H-indazole Derivatives [5]

CompoundRIC₅₀ (µM) vs. E. histolyticaIC₅₀ (µM) vs. G. intestinalisIC₅₀ (µM) vs. T. vaginalis
7 H2.5 ± 0.34.8 ± 0.53.2 ± 0.4
8 4-Cl0.8 ± 0.11.2 ± 0.20.9 ± 0.1
10 4-COOCH₃0.7 ± 0.10.9 ± 0.10.6 ± 0.1
Metronidazole -1.8 ± 0.22.1 ± 0.30.5 ± 0.1

Table 2: In Vitro Anticancer Activity of 2-Aryl-2H-indazole Derivatives [4]

CompoundIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HT-29IC₅₀ (µM) vs. HepG2
3c 157.3456.28
3d 53.557.1017.87

Table 3: In Vitro COX-2 Inhibitory Activity of Selected 2,3-Diphenyl-2H-indazole Derivatives [5]

Compound% Inhibition at 100 µM
18 45.3
21 38.7
23 50.1
26 42.5

Experimental Protocols

The following protocols describe the synthesis of this compound derivatives. The key step is the regioselective N2-alkylation of the indazole core.

Protocol 1: Synthesis of this compound via N2-Alkylation

This protocol is adapted from a general method for the selective N2-alkylation of 1H-indazoles.

Materials:

  • 1H-Indazole

  • Isopropyl 2,2,2-trichloroacetimidate

  • Trifluoromethanesulfonic acid (TfOH) or Copper(II) triflate (Cu(OTf)₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 1H-indazole (1.0 eq) in dry DCM at 0 °C, add isopropyl 2,2,2-trichloroacetimidate (1.2 eq).

  • Slowly add a catalytic amount of either TfOH (0.1 eq) or Cu(OTf)₂ (0.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired this compound.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound derivatives.

G Indazole 1H-Indazole Reaction N2-Alkylation Indazole->Reaction Alkylating_Agent Isopropyl 2,2,2-trichloroacetimidate Alkylating_Agent->Reaction Catalyst TfOH or Cu(OTf)₂ Catalyst->Reaction Product This compound Purification Purification (Chromatography) Purification->Product Crude_Product Crude_Product Reaction->Crude_Product Crude Product Crude_Product->Purification

General synthetic workflow for this compound.
Signaling Pathways

The following diagrams depict signaling pathways that can be modulated by 2H-indazole derivatives, providing a basis for understanding their mechanism of action in SAR studies.

COX-2 Signaling Pathway

Many anti-inflammatory agents exert their effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme. The synthesis of PGE2, a key mediator of the inflammatory response, is dependent on the COX-2 pathway.[6]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGE2_Synthase PGE₂ Synthase COX2->PGE2_Synthase produces PGH₂ for PGE2 Prostaglandin E₂ (PGE₂) PGE2_Synthase->PGE2 Inflammation Inflammation PGE2->Inflammation

Simplified COX-2 signaling pathway.

Proposed Antiprotozoal Mechanism of Action

The antiprotozoal activity of some indazole derivatives is suggested to involve the induction of oxidative stress within the parasite.[7]

G Indazole_Derivative 2H-Indazole Derivative Parasite_Cell Parasite Cell Indazole_Derivative->Parasite_Cell enters ROS_Production Reactive Oxygen Species (ROS) Production Parasite_Cell->ROS_Production induces Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, proteins, lipids) Oxidative_Stress->Cellular_Damage Apoptosis Parasite Death (Apoptosis) Cellular_Damage->Apoptosis

Proposed mechanism of antiprotozoal activity.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective synthesis of 2H-indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of 2H-indazoles.

Troubleshooting Guides

This section provides solutions to common problems encountered during the regioselective synthesis of 2H-indazoles.

Problem 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers Obtained

Direct alkylation or acylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products, making purification difficult and lowering the yield of the desired 2H-indazole.[1][2]

Possible Causes and Solutions:

  • Inappropriate Base/Solvent Combination: The choice of base and solvent significantly influences the regioselectivity of N-alkylation.[3] For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) tends to favor the formation of the N1-alkylated product, while conditions like cesium carbonate (Cs2CO3) in dioxane can enhance N1 selectivity.[1][2] Conversely, specific conditions can be employed to favor the N2 isomer.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3] Reactions run under conditions that allow for equilibration will likely favor the N1-substituted product. To obtain the kinetically favored 2H-indazole, it is crucial to employ conditions that do not allow for isomerization.

  • Nature of the Electrophile: The structure of the alkylating or acylating agent can influence the site of substitution. While a systematic study of the electrophile's impact is complex, some methods have been developed to favor N2-alkylation with specific electrophiles. For example, the use of alkyl 2,2,2-trichloroacetimidates in the presence of a promoter like trifluoromethanesulfonic acid (TfOH) or copper(II) triflate can selectively yield 2-alkyl-2H-indazoles.[4]

Troubleshooting Workflow for Poor Regioselectivity

start Poor Regioselectivity (Mixture of N1/N2 isomers) check_conditions Analyze Reaction Conditions start->check_conditions change_base_solvent Modify Base/Solvent System check_conditions->change_base_solvent Base/Solvent Inappropriate change_electrophile Change Electrophile check_conditions->change_electrophile Electrophile Non-selective use_catalyst Employ a Regioselective Catalyst check_conditions->use_catalyst Direct methods not working use_directing_group Introduce a Directing Group check_conditions->use_directing_group Substrate modification an option thermo_vs_kinetic Consider Thermodynamic vs. Kinetic Control check_conditions->thermo_vs_kinetic Equilibration Possible good_selectivity Good Regioselectivity (Desired 2H-Indazole) change_base_solvent->good_selectivity change_electrophile->good_selectivity use_catalyst->good_selectivity use_directing_group->good_selectivity thermo_vs_kinetic->good_selectivity

Caption: Troubleshooting workflow for addressing poor regioselectivity in 2H-indazole synthesis.

Problem 2: Low Yield of the Desired 2H-Indazole

Even when regioselectivity is achieved, the overall yield of the 2H-indazole may be low.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature can significantly impact reaction rates and yields. For instance, in some cesium carbonate-mediated alkylations, increasing the temperature to 90 °C in dioxane led to a dramatic increase in yield.[1]

  • Inefficient Catalyst System: For catalyzed reactions, the choice of catalyst, ligand, and additives is critical. For example, a palladium-catalyzed synthesis of 2-aryl-substituted 2H-indazoles requires the use of a specific ligand (t-Bu3PHBF4) and base (Cs2CO3) to achieve good yields.[5][6]

  • Degradation of Starting Materials or Products: Indazoles and their derivatives can be sensitive to certain reaction conditions. It is important to ensure that the chosen conditions are compatible with the functional groups present on the substrate and product.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for the regioselective synthesis of 2H-indazoles?

Several methods have been developed to achieve high regioselectivity for the N2 position of the indazole ring. Some of the most effective include:

  • Gallium/Aluminum-Mediated Alkylation: This method utilizes Ga/Al or Al to mediate the direct alkylation of indazoles with α-bromocarbonyl compounds, leading to the regioselective formation of 2-alkenyl-2H-indazoles.[7][8][9]

  • Palladium-Catalyzed Reactions: Pd-catalyzed reactions between 2-halobenzyl halides and arylhydrazines can directly provide 2-substituted-2H-indazoles in a single step.[5][6]

  • One-Pot Condensation–Cadogan Reductive Cyclization: This approach involves the condensation of ortho-nitrobenzaldehydes with anilines, followed by a reductive cyclization to yield 2H-indazoles.[10][11]

  • TfOH-Catalyzed Alkylation with Diazo Compounds: The use of trifluoromethanesulfonic acid (TfOH) as a catalyst allows for the highly selective N2-alkylation of indazoles with diazo compounds.[12][13]

Q2: How do substituents on the indazole ring affect regioselectivity?

Substituents on the indazole ring play a crucial role in directing the regioselectivity of N-functionalization through both steric and electronic effects.[3] For example:

  • Electron-withdrawing groups at C7 (e.g., NO2, CO2Me) have been shown to confer excellent N2 regioselectivity (≥ 96%).[2][3]

  • Bulky substituents at C3 can sterically hinder the N2 position, potentially favoring N1 substitution.[3]

Q3: Can protecting groups be used to control regioselectivity?

Yes, protecting groups can be a powerful tool to achieve regioselectivity. The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to regioselectively protect the N2 position of indazoles. This allows for subsequent functionalization at other positions, such as C3, before the SEM group is removed.[14]

Decision Pathway for Synthetic Strategy

start Desired 2H-Indazole is_alkylation Is the desired modification an N-alkylation? start->is_alkylation is_arylation Is the desired modification an N-arylation? is_alkylation->is_arylation No direct_alkylation Direct Alkylation Methods is_alkylation->direct_alkylation Yes pd_catalyzed Pd-catalyzed Cross-Coupling is_arylation->pd_catalyzed Yes one_pot One-Pot Condensation-Cyclization is_arylation->one_pot No (de novo synthesis) protecting_group Protecting Group Strategy is_arylation->protecting_group Complex Substrate ga_al_mediated Ga/Al-mediated Alkylation direct_alkylation->ga_al_mediated tfoh_catalyzed TfOH-catalyzed Alkylation direct_alkylation->tfoh_catalyzed final_product Synthesized 2H-Indazole pd_catalyzed->final_product ga_al_mediated->final_product tfoh_catalyzed->final_product one_pot->final_product protecting_group->final_product

Caption: Decision tree for selecting a synthetic strategy for 2H-indazoles.

Quantitative Data Summary

Table 1: Effect of Solvent on N1-Indazole Yield in a Cesium Carbonate Mediated Alkylation [1][15]

EntrySolventIsolated Yield of N1 Product (%)
1DMF60
2DMSO54
3NMP42
4Chlorobenzene66
5Toluene56
6Dioxane96

Reaction conditions: 1.5 equiv of electrophile, 1.0 equiv of indazole, 2.0 equiv Cs2CO3, 90 °C, 2 h.[1]

Key Experimental Protocols

Protocol 1: General Procedure for TfOH-Catalyzed N2-Alkylation of Indazoles with Diazo Compounds [12]

  • To a solution of the indazole (0.2 mmol) and the diazo compound (0.3 mmol) in dichloromethane (DCM, 2 mL) at 0 °C is added trifluoromethanesulfonic acid (TfOH, 0.02 mmol) dropwise.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired N2-alkylated indazole.

Protocol 2: General Procedure for Pd-Catalyzed Synthesis of 2-Aryl-Substituted 2H-Indazoles [5][6]

  • A mixture of the 2-bromobenzyl bromide (0.5 mmol), arylhydrazine (0.6 mmol), cesium carbonate (1.5 mmol), and t-Bu3PHBF4 (0.05 mmol) in anhydrous dimethyl sulfoxide (DMSO, 2 mL) is placed in a sealed tube.

  • The reaction mixture is heated at 120 °C for the appropriate time as monitored by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give the desired 2-aryl-2H-indazole.

References

optimizing reaction conditions for 2-Isopropyl-2H-indazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Isopropyl-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring the successful synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in synthesizing this compound?

The primary challenge is controlling the regioselectivity of the N-isopropylation of the indazole ring. The alkylation can occur at either the N1 or N2 position, leading to a mixture of 1-isopropyl-2H-indazole and the desired this compound. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which can favor the formation of the N1-substituted product under certain conditions.[1][2]

Q2: How can I favor the formation of the N2-isomer (this compound)?

Several factors can influence the N1/N2 ratio. While achieving complete selectivity for the N2-isomer can be difficult, the following conditions have been reported to favor its formation:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. For instance, using sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) has been shown to produce a significant amount of the N2-isomer, although often in a mixture with the N1-isomer.[1]

  • Substituents on the Indazole Ring: The electronic properties of substituents on the indazole ring can direct the alkylation. Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms and alter the N1/N2 ratio.

Q3: What are the typical starting materials and reagents for this synthesis?

The most common approach is the N-alkylation of indazole. The key reagents are:

  • Indazole: The starting heterocyclic compound.

  • Isopropylating Agent: Typically an isopropyl halide such as 2-iodopropane (isopropyl iodide) or 2-bromopropane (isopropyl bromide). Isopropyl tosylate can also be used.

  • Base: A base is required to deprotonate the indazole. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

  • Solvent: A polar aprotic solvent is generally used, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).

Q4: How can I confirm the identity and purity of my product?

The identity and regiochemistry of the product can be confirmed using spectroscopic methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between the N1 and N2 isomers. The chemical shifts of the protons and carbons on the indazole ring, as well as the isopropyl group, will be different for the two isomers. Specifically, the chemical shift of the C3 and C7a carbons can be indicative of the substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity and separate the isomers.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive base (e.g., old NaH).2. Insufficient reaction temperature or time.3. Poor quality of the isopropylating agent.4. Incomplete deprotonation of indazole.1. Use fresh, high-quality NaH or other base.2. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC.3. Use a freshly opened or purified isopropylating agent.4. Ensure anhydrous conditions, especially when using NaH.
Poor Regioselectivity (High N1-isomer formation) 1. The reaction conditions favor the thermodynamic product (N1-isomer).2. The choice of base and solvent is not optimal for N2-selectivity.1. Modify the reaction conditions. For example, the choice of counter-ion from the base can influence regioselectivity.[3]2. Screen different base/solvent combinations. For example, explore the use of different carbonate bases (K₂CO₃, Cs₂CO₃) in various polar aprotic solvents (DMF, DMSO, MeCN).
Difficult Separation of Isomers The N1 and N2 isomers have very similar polarities.1. Column Chromatography: Use a high-efficiency silica gel and carefully optimize the eluent system. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may be required.2. Recrystallization: If a suitable solvent system can be found where the solubilities of the two isomers are sufficiently different, recrystallization can be an effective purification method.
Product Decomposition The product may be unstable under certain work-up or purification conditions.1. Use a mild work-up procedure. Avoid strong acids or bases.2. If using chromatography, consider deactivating the silica gel with a small amount of a neutral or basic modifier (e.g., triethylamine) in the eluent.

Experimental Protocols

Protocol 1: N-Isopropylation of Methyl 5-bromo-1H-indazole-3-carboxylate (Example leading to a mixture of N1 and N2 isomers)

This protocol is adapted from a study on a substituted indazole and serves as a starting point for optimization.[1]

Materials:

  • Methyl 5-bromo-1H-indazole-3-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Iodopropane (isopropyl iodide)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-iodopropane (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Expected Outcome: This reaction with methyl 5-bromo-1H-indazole-3-carboxylate yielded the N1-isopropyl isomer in 38% and the N2-isopropyl isomer in 46% yield.[1] The ratio for unsubstituted indazole may vary.

Data Presentation

Table 1: Effect of Base and Solvent on the N-Alkylation of Indazole (General Observations)

Base Solvent General Outcome for N1/N2 Selectivity Reference
NaHDMFOften gives mixtures of N1 and N2 isomers.[1]
K₂CO₃DMFCan lead to mixtures, with the N1 isomer often favored.
Cs₂CO₃DMFCan favor N1-alkylation, but the effect is substrate-dependent.
NaHTHFReported to favor N1-alkylation for some substituted indazoles.[2][2]

Note: The regioselectivity is highly dependent on the specific indazole substrate and the alkylating agent.

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

G Troubleshooting Poor Regioselectivity in Indazole Isopropylation start Problem: High N1-isomer Formation check_base Analyze Base and Solvent System start->check_base change_base Change the Base (e.g., K2CO3, Cs2CO3) check_base->change_base Is NaH/DMF being used? change_solvent Change the Solvent (e.g., DMSO, MeCN) check_base->change_solvent Is NaH/DMF being used? check_temp Review Reaction Temperature check_base->check_temp Alternative system used change_base->check_temp change_solvent->check_temp lower_temp Lower the Reaction Temperature check_temp->lower_temp Is reaction run at elevated temp? check_reagent Evaluate Isopropylating Agent check_temp->check_reagent Is reaction run at RT or below? lower_temp->check_reagent change_reagent Switch to Isopropyl Bromide or Tosylate check_reagent->change_reagent Is Isopropyl Iodide being used? purification Optimize Purification Strategy (Column Chromatography, Recrystallization) check_reagent->purification Other agents already tried change_reagent->purification end Successful Isolation of This compound purification->end Isomers Separated

References

Technical Support Center: Purification of 2-Isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Isopropyl-2H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurity is the isomeric byproduct, 1-Isopropyl-1H-indazole, which often forms concurrently during the alkylation of indazole. Other potential impurities may include unreacted starting materials (indazole and isopropylating agent), and side products from the reaction, such as poly-alkylated indazoles, depending on the reaction conditions.

Q2: How can I distinguish between this compound and 1-Isopropyl-1H-indazole?

A2: These isomers can be distinguished using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy ('H and "C NMR), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC). The chemical shifts in NMR and the retention times in chromatography will differ for the two isomers.

Q3: What is the most significant challenge in the purification of this compound?

A3: The primary challenge is the efficient separation of the desired this compound from the often co-produced 1-Isopropyl-1H-indazole isomer due to their similar physical properties.

Q4: Is this compound stable under typical purification conditions?

A4: 2-Alkyl-2H-indazoles are generally stable compounds. However, prolonged exposure to harsh acidic or basic conditions, or high temperatures, should be avoided to prevent potential degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor separation of isomers by column chromatography. - Inappropriate solvent system (eluent). - Overloading of the column. - Incorrect stationary phase.- Optimize the eluent system: A solvent system of ethyl acetate in hexane is a good starting point. Perform TLC analysis with various ratios to find the optimal separation. A shallow gradient elution in automated flash chromatography can improve resolution. - Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. - Use high-quality silica gel with a small particle size for better resolution.
Co-elution of impurities with the product. - Impurities have similar polarity to the product.- Employ an alternative purification technique: Consider preparative HPLC for difficult separations. - Utilize a different stationary phase: If using silica gel, consider alumina or a reverse-phase C18 column.
Low yield after purification. - Inefficient extraction from the reaction mixture. - Product loss during solvent removal. - Suboptimal chromatographic separation leading to mixed fractions.- Ensure complete extraction from the aqueous phase after the reaction workup using an appropriate organic solvent. - Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the product, especially if it is volatile. - Carefully analyze fractions by TLC or HPLC before combining them to avoid including impure fractions with the final product.
Product crystallizes in the column during chromatography. - The chosen eluent is a poor solvent for the product at the concentration being run.- Add a more polar co-solvent to the eluent to increase the solubility of the product. - Load the crude material in a minimal amount of a stronger solvent and then begin the elution with the less polar mobile phase.
Recrystallization fails to yield pure product. - The solvent system is not optimal for differential crystallization of the isomers. - The cooling rate is too fast, leading to precipitation instead of crystallization.- Screen a variety of mixed solvent systems. A general method for separating indazole isomers involves using mixtures of a good solvent (e.g., acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran) and an anti-solvent (e.g., water)[1]. - Allow the solution to cool slowly to room temperature and then further cool in an ice bath or refrigerator to promote the formation of well-defined crystals.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a reported method for the separation of a substituted 2-isopropyl-indazole derivative.

1. Preparation of the Column:

  • A glass column is packed with silica gel as a slurry in the initial eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

2. Sample Loading:

  • The crude reaction mixture containing this compound and its isomer is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • The dissolved sample is adsorbed onto a small amount of silica gel, and the solvent is removed under reduced pressure.

  • The dry, adsorbed sample is carefully added to the top of the prepared column.

3. Elution:

  • The column is eluted with a gradient of ethyl acetate in hexanes. A typical starting point is 0% ethyl acetate, gradually increasing to 60-70%.

  • Fractions are collected and analyzed by TLC or HPLC to identify those containing the pure this compound.

4. Isolation:

  • The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for separating indazole isomers based on differential solubility.

1. Solubility Screening (Optional but Recommended):

  • In small test tubes, test the solubility of the crude isomeric mixture in various solvents (e.g., acetone, ethanol, methanol, acetonitrile, tetrahydrofuran) and anti-solvents (e.g., water, hexanes).

  • Identify a solvent in which the product is sparingly soluble at room temperature but readily soluble when heated, and an anti-solvent in which the product is insoluble.

2. Recrystallization Procedure:

  • Dissolve the crude mixture in a minimum amount of the hot "good" solvent.

  • Slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid.

  • Add a few more drops of the hot "good" solvent until the solution is clear again.

  • Allow the solution to cool slowly to room temperature.

  • Further, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

  • Analyze the purity of the crystals and the mother liquor by TLC or HPLC to assess the efficiency of the separation. It may be necessary to perform a second recrystallization to achieve the desired purity.

Quantitative Data

The direct alkylation of indazole often results in a mixture of N1 and N2 isomers. The ratio of these isomers is dependent on the reaction conditions.

Reactant Reaction Conditions Product Ratio (N1:N2) Purification Method Yield of 2-isomer
Methyl 5-bromo-1H-indazole-3-carboxylate and isopropyl iodideNaH, DMF1 : 1.2Column Chromatography (Silica gel, 0-60% EtOAc in Hexane)46%

Data extracted from a study on a substituted indazole, which is indicative of the potential isomer ratio and purification strategy for this compound.

Visualizations

Logical Workflow for Troubleshooting Purification

Troubleshooting_Workflow start Crude Product (Mixture of Isomers) assess_purity Assess Purity and Identify Impurities (TLC, HPLC, NMR) start->assess_purity choose_method Choose Purification Method assess_purity->choose_method column_chrom Column Chromatography choose_method->column_chrom Isomers have different polarities recrystallization Recrystallization choose_method->recrystallization Isomers have different solubilities analyze_fractions Analyze Fractions/ Crystals for Purity column_chrom->analyze_fractions recrystallization->analyze_fractions pure_product Pure this compound analyze_fractions->pure_product Purity > 99% troubleshoot Troubleshoot Separation analyze_fractions->troubleshoot Purity < 99% end End pure_product->end troubleshoot->choose_method Re-evaluate method

Caption: A logical workflow for troubleshooting the purification of this compound.

Experimental Workflow for Purification

Experimental_Workflow start Start: Crude Reaction Mixture workup Aqueous Workup and Extraction start->workup concentrate Concentrate Crude Product workup->concentrate purification Purification Step (Chromatography or Recrystallization) concentrate->purification analysis Purity Analysis (TLC, HPLC, NMR) purification->analysis pure Pure this compound analysis->pure Meets Purity Criteria repurify Re-purify if Necessary analysis->repurify Does Not Meet Purity Criteria repurify->purification

Caption: A general experimental workflow for the purification of this compound.

References

Technical Support Center: Crystallization of 2-Isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of 2-Isopropyl-2H-indazole.

Frequently Asked Questions (FAQs)

Q1: My this compound is oiling out instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation, a low melting point of the compound in the presence of the solvent, or the presence of impurities.

Troubleshooting Steps:

  • Reduce the cooling rate: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.

  • Use a less polar solvent: If you are using a very polar solvent, try a less polar one or a mixture of solvents. Oiling out is more common in highly polar solvents.

  • Add a seed crystal: If you have a small amount of solid this compound, adding a seed crystal can induce crystallization.

  • Increase the solvent volume: Your solution might be too concentrated. Dilute the solution and try to crystallize again.

  • Scratch the inside of the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites.

Q2: I obtained an amorphous solid, not crystals. How can I improve this?

A2: The formation of an amorphous solid suggests that the molecules did not have sufficient time or mobility to form an ordered crystal lattice.

Troubleshooting Steps:

  • Change the solvent system: Experiment with different solvents or solvent mixtures. A solvent in which the compound has slightly lower solubility at room temperature might promote slower crystal growth.

  • Try a solvent/anti-solvent system: Dissolve the compound in a good solvent and then slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes slightly turbid. Then, allow it to stand.

  • Anneal the solid: Gently heating the amorphous solid (below its melting point) and then slowly cooling it can sometimes induce crystallization.

Q3: My crystallization yield is very low. How can I increase it?

A3: Low yield can be due to high solubility of the compound in the mother liquor, incomplete precipitation, or material loss during handling.

Troubleshooting Steps:

  • Optimize the solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Cool the solution to a lower temperature: Ensure you are cooling the solution sufficiently to maximize precipitation. Placing the flask in an ice bath or refrigerator can help.

  • Concentrate the mother liquor: After filtering the initial crop of crystals, you can try to obtain a second crop by evaporating some of the solvent from the filtrate and cooling it again.

  • Check for solubility in the wash solvent: Ensure the solvent used to wash the crystals does not significantly dissolve your product. Use a cold solvent for washing.

Q4: I suspect my product is contaminated with the 1-Isopropyl-1H-indazole isomer. How can I confirm and remove it?

A4: The formation of the 1-alkyl-1H-indazole regioisomer is a common impurity in the synthesis of 2-alkyl-2H-indazoles. These isomers often have very similar physical properties, which can make separation challenging.

Confirmation:

  • NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between the 1- and 2-isomers based on the chemical shifts of the indazole ring protons.

  • Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can often resolve the two isomers.

Removal:

  • Column Chromatography: This is a very effective method for separating isomers. A silica gel column with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) can be used.

  • Fractional Crystallization: If the solubility of the two isomers is sufficiently different in a particular solvent system, it may be possible to selectively crystallize the desired 2-isomer. A patent for separating substituted indazole isomers suggests using a mixed solvent system, such as THF/water, for recrystallization[1].

Troubleshooting Guides

Guide 1: General Crystallization Protocol for this compound

This guide provides a general starting point for the crystallization of this compound. Optimization will likely be required based on the purity of your material and the scale of your experiment.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system. Based on the polarity of N-alkyl indazoles, solvents like ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexanes may be appropriate.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Guide 2: Solvent Selection for Crystallization

The choice of solvent is critical for successful crystallization. The ideal solvent will dissolve the compound when hot but not when cold.

Solvent ClassExamplesPolarityGeneral Suitability for N-Alkyl Indazoles
Alcohols Ethanol, Isopropanol, MethanolHighOften good solvents for dissolution at high temperatures. Can be used alone or in combination with water or less polar solvents.
Esters Ethyl acetateMediumA versatile solvent that can be effective for a range of polarities.
Aromatic Hydrocarbons Toluene, XyleneLowGood for less polar compounds. Can be used in combination with more polar solvents.
Alkanes Hexanes, HeptaneVery LowTypically used as anti-solvents to induce precipitation from a more polar solvent.
Ethers Diethyl ether, Methyl t-butyl ether (MTBE)LowCan be used, but their high volatility requires careful handling.
Ketones AcetoneHighCan be a good solvent, but its high polarity might lead to high solubility even at low temperatures.

This table provides general guidance. The optimal solvent for this compound must be determined experimentally.

Visualizations

experimental_workflow cluster_protocol General Crystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Further Cooling (Ice Bath/Refrigerator) cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the crystallization of this compound.

troubleshooting_crystallization start Crystallization Attempt issue What is the issue? start->issue oiling_out Oiling Out issue->oiling_out Liquid separation amorphous Amorphous Solid issue->amorphous Solid, not crystalline low_yield Low Yield issue->low_yield Small amount of product impurity Suspected Impurity (e.g., Isomer) issue->impurity Product not pure no_crystals No Crystals Form issue->no_crystals Solution remains clear solution_oiling Reduce Cooling Rate Try Different Solvent Add Seed Crystal Dilute Solution oiling_out->solution_oiling solution_amorphous Change Solvent System Use Solvent/Anti-solvent Anneal the Solid amorphous->solution_amorphous solution_low_yield Optimize Solvent Cool to Lower Temp Concentrate Mother Liquor low_yield->solution_low_yield solution_impurity Confirm with NMR/HPLC Column Chromatography Fractional Crystallization impurity->solution_impurity solution_no_crystals Concentrate Solution Add Anti-solvent Scratch Flask Add Seed Crystal no_crystals->solution_no_crystals

Caption: Troubleshooting decision tree for crystallization issues.

References

Technical Support Center: Synthesis of 2-Isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Isopropyl-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic procedure.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common method of N-alkylation of indazole with an isopropylating agent.

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield of alkylated products - Incomplete deprotonation of indazole.- Poor reactivity of the isopropylating agent.- Suboptimal reaction temperature.- Use a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the indazole starting material.[1][2]- Consider using a more reactive isopropylating agent, such as isopropyl triflate or isopropyl 2,2,2-trichloroacetimidate, if using isopropyl halides shows low conversion.[3][4]- Optimize the reaction temperature. While room temperature might be sufficient for some conditions, heating might be necessary to drive the reaction to completion. A temperature of 90°C has been used in some indazole alkylations.[5][6]
Formation of a mixture of N1 and N2 isomers - Direct alkylation of 1H-indazoles commonly leads to a mixture of N1 and N2 substituted products.[5]- The choice of solvent and base significantly impacts the regioselectivity.- To favor the N2-isopropyl product, consider using conditions that have been reported to be N2-selective. For example, the Mitsunobu reaction has been shown to favor N2-alkylation.[6]- Solvent choice is critical. Polar aprotic solvents like DMF or DMSO are commonly used, but THF with a strong base like NaH has been shown to favor N1, so a different solvent system might be needed for N2 selectivity.[1][2]- The choice of base can also influence the N1/N2 ratio. Cesium carbonate (Cs2CO3) has been used in DMF.[1][2]
Difficulty in separating N1 and N2 isomers - The two isomers can have very similar polarities, making chromatographic separation challenging.- Purification can often be achieved by column chromatography using a hexane-ethyl acetate solvent system.[7]- Recrystallization using a mixed solvent system can also be an effective method for separating the isomers. The choice of solvents will depend on the differential solubility of the two isomers.[8]
Presence of unreacted starting material (indazole) - Insufficient amount of isopropylating agent or base.- Reaction time is too short.- Ensure at least a stoichiometric amount of the base and a slight excess of the isopropylating agent are used.- Monitor the reaction progress using TLC or LC-MS and ensure the reaction is stirred until the starting material is consumed.
Formation of side products - Over-alkylation or side reactions of the starting material or product under the reaction conditions.- Use a moderate reaction temperature to minimize the formation of degradation products.- Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation if sensitive reagents are used.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the direct N-alkylation of 1H-indazole with an isopropylating agent, such as 2-bromopropane or 2-iodopropane, in the presence of a base and a suitable solvent. However, this method often yields a mixture of 1-isopropyl-1H-indazole and the desired this compound.[5]

Q2: How can I improve the regioselectivity to favor the formation of the N2-isomer?

A2: Achieving high N2-selectivity is a known challenge in indazole alkylation.[5] Strategies to favor the N2 isomer include:

  • Mitsunobu Reaction: Employing Mitsunobu conditions with isopropyl alcohol can provide a higher preference for the N2-alkylated product.[6]

  • Catalytic Methods: Certain catalytic systems, for instance, those involving copper or palladium, have been developed for regioselective N-arylation and N-alkylation of indazoles and might be adapted for isopropylation.[3][9]

  • Protecting Group Strategies: Although more complex, using a protecting group on the N1 position can direct alkylation to the N2 position, followed by deprotection.

Q3: What are the recommended reaction conditions (solvent, base, temperature) for the N-isopropylation of indazole?

A3: The optimal conditions can vary. However, common starting points found in the literature for general N-alkylation of indazoles include:

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently used.[1][5]

  • Base: A variety of bases can be employed, including potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydride (NaH). The choice of base can significantly influence the N1/N2 ratio.[1][2]

  • Temperature: Reactions can be run at room temperature or heated to increase the reaction rate. A temperature of 90°C has been reported for some indazole alkylations.[5][6]

Q4: How can I effectively purify this compound from the N1-isomer and other impurities?

A4: Purification is typically achieved through one or a combination of the following methods:

  • Column Chromatography: This is a very common method. A silica gel column with a gradient of ethyl acetate in hexane is often effective.[7]

  • Recrystallization: If a solid, the crude product mixture can be purified by recrystallization from a suitable solvent or a mixture of solvents. This method relies on the different solubilities of the N1 and N2 isomers.[8]

Q5: Are there any alternative synthetic routes to this compound that avoid the regioselectivity issue?

A5: Yes, alternative strategies that can provide better control over regioselectivity include:

  • Multi-step syntheses: Some methods involve the construction of the indazole ring with the isopropyl group already in place on the N2 nitrogen. For example, a reaction between a substituted o-nitrobenzaldehyde and isopropylamine followed by reductive cyclization can yield the desired product.[3]

  • Tandem Reactions: More advanced methods describe tandem reactions that can lead to the formation of 2H-indazoles with high efficiency.[10]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Indazole

This protocol is a general guideline for the N-alkylation of indazole, which typically produces a mixture of N1 and N2 isomers. Optimization will be required to maximize the yield of this compound.

  • Preparation: To a solution of 1H-indazole (1.0 equivalent) in a suitable solvent such as DMF, add a base (e.g., Cs2CO3, 2.0 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add the isopropylating agent (e.g., 2-bromopropane, 1.2 equivalents) dropwise.

  • Reaction: The reaction mixture is then stirred at a specific temperature (e.g., 90°C) for a set time (e.g., 2 hours).[5][6] The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to separate the N1 and N2 isomers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Indazole in DMF prep2 Add Base (e.g., Cs2CO3) prep1->prep2 Stir at RT react1 Add Isopropylating Agent prep2->react1 react2 Heat Reaction Mixture (e.g., 90°C) react1->react2 workup1 Quench with Water & Extract react2->workup1 workup2 Purify by Column Chromatography workup1->workup2 final_product This compound & 1-Isopropyl-1H-indazole workup2->final_product Isolate Isomers

Caption: General workflow for the N-alkylation of indazole.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Poor Regioselectivity (N1/N2 Mixture) start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Purification Loss start->cause3 sol1 Optimize Base/Solvent (e.g., Mitsunobu) cause1->sol1 sol2 Increase Reaction Time/Temp or Use More Reactive Agent cause2->sol2 sol3 Optimize Chromatography or Use Recrystallization cause3->sol3

Caption: Troubleshooting logic for low yield of this compound.

References

identifying side products in 2-Isopropyl-2H-indazole reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Isopropyl-2H-indazole. The information is designed to help identify and mitigate the formation of common side products during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when synthesizing this compound?

The most frequently encountered side product during the synthesis of this compound is its constitutional isomer, 1-Isopropyl-1H-indazole . The formation of these two isomers is a result of the alkylation of the indazole ring at two different nitrogen atoms.

Q2: How can I differentiate between this compound and 1-Isopropyl-1H-indazole?

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most effective for distinguishing between the N-1 and N-2 isomers.

  • ¹H NMR: The chemical shifts of the protons on the indazole ring, especially the proton at the 3-position (H3), are different for the two isomers. In 2-substituted indazoles, the H3 proton typically appears at a lower field (further downfield) compared to the corresponding 1-substituted isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring also differ significantly between the two isomers.

Q3: How can I minimize the formation of the 1-Isopropyl-1H-indazole isomer during synthesis?

The ratio of N-1 to N-2 alkylation is highly dependent on the reaction conditions. Generally, kinetically controlled conditions tend to favor the N-2 isomer (this compound), while thermodynamically controlled conditions favor the more stable N-1 isomer. To favor the formation of the desired this compound, consider the following:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Using a milder base and a polar aprotic solvent at lower temperatures can favor the kinetic N-2 product.

  • Leaving Group: The nature of the leaving group on the isopropylating agent can also influence the regioselectivity.

Q4: What are the potential side products in C-H functionalization reactions of this compound?

In C-H functionalization reactions, such as arylation or alkenylation, side products can arise from reactions at unintended positions. For 2-substituted indazoles, the C-3 position is the most nucleophilic and, therefore, the most likely site of reaction. However, depending on the reaction conditions and the directing group ability of the N-2 substituent, reactions at other positions on the benzene ring can occur, leading to a mixture of constitutional isomers.

Troubleshooting Guides

Problem 1: Presence of an unexpected isomer in the final product after synthesis.

Possible Cause: Formation of the 1-Isopropyl-1H-indazole isomer.

Troubleshooting Steps:

  • Confirm Isomer Identity:

    • Acquire ¹H and ¹³C NMR spectra of the product mixture.

    • Compare the spectra with known data for both 1-Isopropyl-1H-indazole and this compound. The chemical shift of the H-3 proton is a key diagnostic signal.

  • Optimize Reaction Conditions:

    • Temperature: Lower the reaction temperature to favor the kinetically controlled N-2 alkylation.

    • Base: Use a less sterically hindered or a milder base.

    • Solvent: Employ a polar aprotic solvent like DMF or acetonitrile.

  • Purification:

    • If the isomeric mixture is obtained, separation can be achieved using column chromatography on silica gel. The polarity of the two isomers is typically different enough to allow for separation. A patent suggests that recrystallization from a mixed solvent system can also be an effective method for separating indazole isomers[1].

Problem 2: Low yield or multiple products in C-H functionalization reactions (e.g., Suzuki Coupling, Direct Arylation).

Possible Causes:

  • Reaction at multiple sites: Functionalization occurring at positions other than the intended C-3 position.

  • Homocoupling: Self-coupling of the starting materials.

  • Decomposition: Degradation of starting materials or products under the reaction conditions.

Troubleshooting Steps:

  • Reaction Selectivity:

    • Catalyst and Ligand: The choice of catalyst and ligand is critical for directing the reaction to the desired position. Screen different palladium catalysts and phosphine ligands to improve regioselectivity.

    • Directing Groups: If applicable, consider the use of a directing group to enhance reactivity and selectivity at a specific C-H bond.

  • Minimize Homocoupling:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes favor homocoupling.

    • Reaction Time and Temperature: Optimize the reaction time and temperature to maximize the formation of the desired product while minimizing side reactions.

  • Ensure Reagent and Solvent Quality:

    • Dry Solvents: Use anhydrous solvents, as water can interfere with many coupling reactions.

    • Fresh Reagents: Use fresh and high-purity reagents, especially the organometallic reagents and catalysts.

Data Presentation

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Key Protons in Isopropyl-indazoles (Illustrative)

Proton1-Isopropyl-1H-indazole (Predicted)This compound (Predicted)
H-3~7.9~8.2
H-4~7.7~7.7
H-7~7.5~7.0
CH (isopropyl)~4.8~5.0
CH₃ (isopropyl)~1.5~1.6

Note: These are predicted values and may vary depending on the solvent and other substituents.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a 3-Halo-2-Isopropyl-2H-indazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the 3-halo-2-isopropyl-2H-indazole (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C-3 arylated this compound.

Visualizations

Synthesis_Side_Product cluster_products Products Indazole Indazole Base_Solvent Base / Solvent Indazole->Base_Solvent Isopropyl_Halide Isopropyl Halide (e.g., 2-iodopropane) Isopropyl_Halide->Base_Solvent 2_Isopropyl This compound (Desired Product) Base_Solvent->2_Isopropyl Kinetic Control (Major) 1_Isopropyl 1-Isopropyl-1H-indazole (Side Product) Base_Solvent->1_Isopropyl Thermodynamic Control (Minor under kinetic cond.)

Caption: Formation of 1-isopropyl-1H-indazole as a side product.

Troubleshooting_Workflow Start Reaction of This compound Check_Product Analyze Product Mixture (NMR, LC-MS) Start->Check_Product Desired_Product Desired Product (High Purity) Check_Product->Desired_Product Yes Side_Products Side Products Detected Check_Product->Side_Products No End Pure Product Desired_Product->End Identify_Side_Product Identify Side Product(s) (e.g., Isomer, Over-reaction) Side_Products->Identify_Side_Product Optimize_Conditions Optimize Reaction Conditions (Temp, Reagents, Time) Identify_Side_Product->Optimize_Conditions Purify Purify Mixture (Chromatography, Recrystallization) Identify_Side_Product->Purify Optimize_Conditions->Start Purify->End

Caption: Troubleshooting workflow for identifying and mitigating side products.

References

degradation pathways of 2-Isopropyl-2H-indazole under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Isopropyl-2H-indazole under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, plausible degradation routes can be postulated based on the chemical structure of the indazole ring and the isopropyl substituent, as well as known reactions of analogous heterocyclic compounds. Key potential degradation pathways include:

  • Acidic and Basic Hydrolysis: The indazole ring is generally stable to hydrolysis. However, under harsh acidic or basic conditions, cleavage of the N-N bond or other ring-opening reactions, although less likely, could theoretically occur. More likely is the potential for degradation if other susceptible functional groups were present on the molecule.

  • Oxidative Degradation: The isopropyl group is a potential site for oxidation, which could lead to the formation of a tertiary alcohol (2-(2H-indazol-2-yl)propan-2-ol) or a ketone (2-acetyl-2H-indazole) through further oxidation. N-dealkylation, resulting in the formation of indazole, is also a possible oxidative pathway.

  • Photolytic Degradation: Under photolytic stress, N-dealkylation to yield indazole is a potential degradation pathway. Photochemical rearrangement of the indazole ring, similar to what has been observed for other N-substituted indazoles, could also occur.

  • Thermal Degradation: At elevated temperatures, N-dealkylation is a plausible degradation route. Isomerization from the 2H-indazole to the more stable 1H-indazole tautomer might also be observed.

Q2: What are the initial recommended stress conditions for studying the degradation of this compound?

A2: For initial forced degradation studies, it is recommended to start with the conditions outlined in the ICH Q1A(R2) guideline. The following table summarizes the recommended starting conditions. It is crucial to monitor the extent of degradation and adjust the conditions to achieve a target degradation of 5-20%.

Stress ConditionRecommended Starting Conditions
Acidic Hydrolysis0.1 M HCl at room temperature, then 60°C if no degradation is observed.
Basic Hydrolysis0.1 M NaOH at room temperature, then 60°C if no degradation is observed.
Oxidative3% H₂O₂ at room temperature.
Thermal (Dry Heat)80°C.
PhotolyticICH Q1B conditions: overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Q3: How can I prepare my samples for forced degradation studies?

A3: Proper sample preparation is critical for obtaining reliable and reproducible results. Here is a general protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation: For each stress condition, mix an aliquot of the stock solution with the stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, the stock solution can be directly exposed to the stress.

  • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stressed samples, but without the stressor. Store it at ambient temperature, protected from light.

  • Time Points: Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization (for Acid/Base Hydrolysis): Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the degradation reaction and protect the analytical column.

  • Dilution: Dilute the samples to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase.

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible CausesRecommended Solutions
Peak Tailing for the Parent Compound - Secondary interactions with residual silanols on the HPLC column. - Inappropriate mobile phase pH.- Use an end-capped column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For a basic compound like this compound, a mobile phase pH of 3-4 or >8 might be suitable. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.
Appearance of Unexpected Peaks in the Blank Run (Ghost Peaks) - Contamination of the mobile phase or solvent. - Carryover from previous injections.- Use fresh, high-purity HPLC-grade solvents and reagents. - Implement a robust needle wash procedure in the autosampler method. - Flush the column and system thoroughly between analyses.
Poor Resolution Between Degradation Products - Inadequate chromatographic method. - Co-elution of multiple degradants.- Optimize the gradient elution profile (if using one). - Try a different stationary phase (e.g., C8, Phenyl-Hexyl). - Adjust the mobile phase pH to alter the retention times of ionizable degradants.
Drifting Baseline - Column not equilibrated. - Mobile phase composition changing over time. - Detector lamp aging.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Prepare fresh mobile phase daily and keep it well-mixed. - Check the detector lamp's usage hours and replace if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

  • Materials:

    • This compound

    • HPLC-grade methanol and water

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂) (30%)

    • Volumetric flasks, pipettes, and vials

  • Procedure:

    • Acid Hydrolysis: Mix 1 mL of a 1 mg/mL methanolic stock solution of the compound with 9 mL of 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Mix 1 mL of a 1 mg/mL methanolic stock solution with 9 mL of 0.1 M NaOH. Store at 60°C.

    • Oxidative Degradation: Mix 1 mL of a 1 mg/mL methanolic stock solution with 9 mL of 3% H₂O₂. Store at room temperature.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C. Also, store a 1 mg/mL methanolic solution at 80°C.

    • Photolytic Degradation: Expose a solid sample and a 1 mg/mL methanolic solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

    • Sampling: Withdraw samples at 0, 8, 24, and 48 hours. Neutralize acid and base samples before analysis. Dissolve solid samples in methanol.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of stressed samples of this compound.

  • Instrumentation:

    • HPLC system with a UV or PDA detector.

    • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (or as determined by UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the control and stressed samples.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Calculate the percentage degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) stress_samples Prepare Stressed Samples stock->stress_samples control Prepare Control Sample stock->control acid Acidic (0.1M HCl, 60°C) stress_samples->acid base Basic (0.1M NaOH, 60°C) stress_samples->base oxidation Oxidative (3% H2O2, RT) stress_samples->oxidation thermal Thermal (80°C) stress_samples->thermal photo Photolytic (ICH Q1B) stress_samples->photo hplc HPLC-UV/PDA Analysis control->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms data Data Interpretation (% Degradation, Peak Purity) lcms->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation parent This compound dealkylation Indazole parent->dealkylation [O] hydroxylation 2-(2H-indazol-2-yl)propan-2-ol parent->hydroxylation [O] photo_dealkylation Indazole parent->photo_dealkylation thermal_dealkylation Indazole parent->thermal_dealkylation Δ isomerization 1-Isopropyl-1H-indazole parent->isomerization Δ

Caption: Plausible degradation pathways of this compound.

Technical Support Center: Synthesis and Purification of 2-Isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 2-Isopropyl-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the direct N-alkylation of indazole with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.

Q2: What are the major impurities I should expect in my crude this compound?

A2: The primary impurity is typically the regioisomeric N1-alkylation product, 1-isopropyl-1H-indazole. Other potential impurities include unreacted starting materials such as indazole and residual base, as well as solvent and decomposition products.

Q3: Why is the formation of the 1-isopropyl-1H-indazole isomer a common problem?

A3: Indazole has two reactive nitrogen atoms (N1 and N2). Alkylation can occur at either position, and the reaction often lacks high regioselectivity, leading to a mixture of both the 1-substituted and 2-substituted isomers.[1] The ratio of these isomers can be influenced by the reaction conditions, including the choice of base and solvent.

Q4: What is the recommended method for purifying crude this compound?

A4: The most effective and widely used method for separating the N1 and N2 isomers and removing other impurities is silica gel column chromatography.

Q5: How can I confirm the purity and identity of my final product?

A5: Purity can be assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The identity of the this compound can be confirmed by various analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry. The differentiation between the N1 and N2 isomers can be definitively established using advanced 2D NMR techniques like HMBC and NOESY.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive base. 2. Low quality or degraded isopropyl halide. 3. Reaction temperature is too low.1. Use a freshly opened or properly stored base. Consider a stronger base if necessary. 2. Use a fresh bottle of the alkylating agent. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.
High Proportion of 1-isopropyl-1H-indazole Isomer The reaction conditions (base, solvent) favor N1 alkylation. For instance, using sodium hydride in THF has been shown to favor N1 alkylation for some indazole derivatives.[2][3]1. Screen different base and solvent combinations. For example, potassium carbonate in DMF can produce a mixture of isomers. 2. While complete selectivity for the N2 isomer can be challenging, subsequent purification by column chromatography will be necessary to isolate the desired product.
Incomplete Reaction (Presence of Starting Material) 1. Insufficient reaction time. 2. Not enough alkylating agent or base. 3. Poor solubility of starting materials.1. Extend the reaction time and monitor by TLC until the indazole spot disappears. 2. Use a slight excess (1.1-1.5 equivalents) of the isopropyl halide and base. 3. Choose a solvent in which all reactants are soluble at the reaction temperature.
Difficulty in Separating N1 and N2 Isomers by Column Chromatography The polarity of the two isomers is very similar.1. Use a shallow gradient of a less polar eluent system (e.g., ethyl acetate in hexanes). 2. Try a different solvent system, for example, dichloromethane in hexanes. 3. Ensure proper packing of the silica gel column to maximize resolution.
Oily Product Instead of a Solid After Purification The product may be an oil at room temperature, or residual solvent may be present.1. Ensure all solvent has been removed under high vacuum. 2. If the product is inherently an oil, confirm its purity by analytical methods. 3. Attempt to crystallize the oil from a suitable solvent system.

Data Presentation

The following table provides representative data for the purification of a crude reaction mixture containing this compound.

Sample This compound (%) 1-isopropyl-1H-indazole (%) Other Impurities (%)
Crude Reaction Mixture454015
After Column Chromatography>99<0.5<0.5

Experimental Protocols

Synthesis of this compound

This protocol is a general representation of the N-alkylation of indazole.

  • Reaction Setup: To a solution of indazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-bromopropane (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column with a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10-20%). The less polar N2 isomer (this compound) typically elutes before the more polar N1 isomer.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Indazole + 2-Bromopropane + Base reaction N-Alkylation Reaction start->reaction DMF, 60-80°C workup Aqueous Work-up & Extraction reaction->workup crude Crude Product (Mixture of Isomers) workup->crude chromatography Silica Gel Column Chromatography crude->chromatography Eluent: Hexanes/EtOAc analysis Fraction Analysis (TLC) chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem: Low Purity of Final Product check_isomers Presence of N1 Isomer? start->check_isomers check_starting_material Unreacted Starting Material? check_isomers->check_starting_material No optimize_chromatography Optimize Chromatography (Shallow Gradient) check_isomers->optimize_chromatography Yes other_impurities Other Impurities? check_starting_material->other_impurities No increase_reaction_time Increase Reaction Time/ Reagent Stoichiometry check_starting_material->increase_reaction_time Yes recrystallization Consider Recrystallization other_impurities->recrystallization Yes

References

resolving analytical issues in 2-Isopropyl-2H-indazole characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical issues encountered during the characterization of 2-Isopropyl-2H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges in characterizing this compound?

The primary analytical challenge is the potential for regioisomerism. Synthesis of N-substituted indazoles can often yield a mixture of the N1 and N2 substituted isomers.[1][2][3] Distinguishing between this compound (N2 isomer) and 1-Isopropyl-1H-indazole (N1 isomer) is critical and often non-trivial with basic analytical techniques.[1] Another challenge is the identification of potential process-related impurities from the synthesis.[2][4]

Q2: Why is it difficult to distinguish between N1 and N2 indazole isomers?

N1 and N2 isomers of substituted indazoles have the same molecular weight and often exhibit similar chromatographic behavior, making them difficult to separate and distinguish by mass spectrometry (MS) and high-performance liquid chromatography (HPLC) alone. While their infrared (IR) spectra may show subtle differences, unambiguous assignment typically requires advanced nuclear magnetic resonance (NMR) spectroscopy techniques.[1][5]

Q3: What is the most reliable method for confirming the structure of this compound?

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are the most reliable methods for unambiguous structure confirmation.[1] Specifically, for this compound, a NOESY experiment would show a correlation between the isopropyl methine proton and the H-3 proton of the indazole ring, which is absent in the N1 isomer. An 1H-15N HMBC experiment can also definitively distinguish the isomers by observing the correlation between the N-alkyl protons and the respective nitrogen atom of the indazole ring.[1]

Q4: Can Mass Spectrometry (MS) be used to differentiate between the isomers?

While standard electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show the same molecular ion for both isomers, their fragmentation patterns might differ. However, these differences can be subtle and may not be sufficient for unambiguous identification without authentic reference standards for both isomers. Therefore, MS is best used in conjunction with other techniques like NMR for definitive characterization.

Troubleshooting Guides

Issue 1: Ambiguous NMR Spectra and Suspected Isomeric Mixture

Symptom: The 1H NMR spectrum shows two sets of peaks for the indazole and isopropyl groups, or the integration values are inconsistent with a single isomer.

Troubleshooting Steps:

  • Assess Purity: First, confirm the purity of the sample using a high-resolution technique like HPLC-UV to rule out other impurities.

  • Perform 2D NMR:

    • COSY (1H-1H` COSY): Identify the coupling networks of the aromatic protons for each isomer.

    • HSQC (1H-13C` HSQC): Correlate the proton signals with their directly attached carbon atoms. This can help in assigning the carbon spectrum.

    • HMBC (1H-13C` HMBC): Look for long-range correlations. For the N2-isopropyl isomer, a key correlation to look for is between the isopropyl methine proton and the C-3 and C-7a carbons of the indazole ring. For the N1-isopropyl isomer, correlations would be expected between the isopropyl methine proton and the C-7a and C-3 carbons.

    • NOESY: This is often the most definitive experiment. A clear NOE between the isopropyl methine proton and the H-3 proton confirms the N2 isomer. The absence of this correlation and a potential NOE to the H-7 proton would suggest the N1 isomer.

Logical Workflow for Isomer Determination

start Ambiguous 1H NMR check_purity Check Purity (HPLC) start->check_purity is_pure Single Peak? check_purity->is_pure run_2d_nmr Run 2D NMR (NOESY/HMBC) is_pure->run_2d_nmr Yes other_impurity Address Other Impurities is_pure->other_impurity No interpret_hmbc Interpret HMBC: Correlate Isopropyl CH to C3/C7a run_2d_nmr->interpret_hmbc interpret_noesy Interpret NOESY: Check for NOE between Isopropyl CH and H3 interpret_hmbc->interpret_noesy n2_isomer N2 Isomer Confirmed interpret_noesy->n2_isomer NOE Present n1_isomer N1 Isomer Suspected interpret_noesy->n1_isomer NOE Absent mixture Isomeric Mixture Present n1_isomer->mixture

Caption: Troubleshooting workflow for distinguishing N1 and N2 indazole isomers.

Issue 2: Unexpected Peaks in HPLC Analysis

Symptom: The HPLC chromatogram shows more than one peak for a sample expected to be pure this compound.

Troubleshooting Steps:

  • Check for Isomers: One of the extra peaks is likely the N1 isomer. Collect fractions of each peak and analyze by NMR as described in Issue 1.

  • Mass Analysis: Use an HPLC-MS system to obtain the mass of the parent ion for each peak. If the masses are identical, it further supports the presence of isomers. If the masses are different, they represent other impurities.

  • Force Degradation Study: To understand the stability of the compound, perform a forced degradation study (e.g., acid, base, oxidative, thermal, and photolytic stress). This can help determine if the impurities are degradants.

  • Review Synthesis: Examine the synthetic route for potential side products, unreacted starting materials, or reagents that could be the source of the impurities.[6] Common synthetic pathways for 2H-indazoles can sometimes lead to byproducts.

Data Presentation

Table 1: Typical 1H and 13C NMR Chemical Shift Ranges for 2-Alkyl-2H-indazoles

Proton/Carbon1H Chemical Shift (ppm)13C Chemical Shift (ppm)Notes
H-38.1 - 8.4 (s)120 - 123Typically a singlet.
H-47.6 - 7.8 (d)122 - 124
H-57.0 - 7.3 (t)120 - 122
H-67.3 - 7.5 (t)126 - 128
H-77.6 - 7.8 (d)117 - 119
N-CH (isopropyl)4.8 - 5.2 (septet)50 - 55
N-CH-(CH 3)21.5 - 1.7 (d)21 - 23
C-3-120 - 123
C-3a-122 - 124
C-4-122 - 124
C-5-120 - 122
C-6-126 - 128
C-7-117 - 119
C-7a-149 - 151

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents on the indazole ring. Data compiled from representative literature.[7][8][9]

Experimental Protocols

Protocol 1: NMR Analysis for Isomer Determination
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • 1H NMR: Acquire a standard 1H NMR spectrum to assess the overall purity and identify the key proton signals.

  • 13C NMR: Acquire a proton-decoupled 13C NMR spectrum to identify the number of unique carbon environments.

  • 1H-1H` COSY: Acquire a COSY spectrum to establish proton-proton coupling networks, particularly within the aromatic region.

  • 1H-13C` HSQC: Acquire an HSQC spectrum to correlate proton signals to their directly attached carbons.

  • 1H-13C` HMBC: Acquire an HMBC spectrum. Set the experiment to detect 2- and 3-bond correlations. Focus on the correlations from the isopropyl methine proton to the indazole ring carbons (C3 and C7a).

  • NOESY: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms. Look for the spatial correlation between the isopropyl methine protons and the H-3 proton.

Protocol 2: General Purpose HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Note: This is a general starting method and may require optimization for baseline separation of all impurities.

Visualization of Analytical Workflow

General Analytical Workflow for this compound Characterization

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Results & Confirmation synthesis Synthesized Product hplc HPLC-UV/MS (Purity & MW) synthesis->hplc nmr NMR Spectroscopy (1H, 13C) hplc->nmr advanced_nmr 2D NMR (COSY, HSQC, HMBC, NOESY) nmr->advanced_nmr elemental Elemental Analysis (CHN) advanced_nmr->elemental structure_confirm Structure Confirmed? (N2 Isomer) elemental->structure_confirm final_report Final Characterization Report structure_confirm->final_report Yes troubleshoot Troubleshoot (See Isomer Guide) structure_confirm->troubleshoot No

Caption: A typical workflow for the analytical characterization of this compound.

References

Technical Support Center: Scaling Up 2-Isopropyl-2H-indazole Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Isopropyl-2H-indazole. The information is designed to address common challenges encountered during the scale-up of production.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Low overall yield is a frequent challenge when scaling up chemical syntheses. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor reaction progress using TLC, GC, or LC-MS to ensure completion. - Increase reaction time or temperature if the reaction has stalled. - Ensure stoichiometric amounts of reagents are correct; consider a slight excess of the isopropylating agent.
Suboptimal Reaction Conditions - Screen different solvents and bases to find the optimal combination for your specific isopropylating agent. - For copper-catalyzed reactions, ensure the catalyst is active and consider using a ligand to improve efficiency.
Degradation of Product - If the reaction is run at high temperatures for extended periods, product degradation may occur. Consider lowering the temperature and extending the reaction time. - Analyze crude reaction mixture for degradation byproducts.
Mechanical Losses During Workup - Minimize transfers between vessels. - Ensure efficient extraction of the product from the aqueous phase by performing multiple extractions. - Use an appropriate drying agent to remove all water from the organic phase before solvent evaporation.
Problem 2: Poor Regioselectivity (High Formation of 1-Isopropyl-1H-indazole)

The formation of the undesired 1-isopropyl-1H-indazole isomer is a primary challenge. The ratio of the N1 to N2 isomer is highly dependent on the reaction conditions.

Factor Influencing Regioselectivity Guidance for Favoring this compound (N2-alkylation)
Base - Strong, non-coordinating bases often favor N1 alkylation. - Weaker bases like potassium carbonate (K₂CO₃) can sometimes provide a better N2:N1 ratio, although this is highly substrate and solvent dependent.
Solvent - Polar aprotic solvents like DMF and DMSO are commonly used. The choice of solvent can significantly impact the isomer ratio. Empirical testing is recommended.
Temperature - Lower reaction temperatures may favor the kinetically controlled N2 product. However, this can also lead to longer reaction times.
Isopropylating Agent - The nature of the leaving group on the isopropylating agent can influence regioselectivity. Isopropyl iodide or tosylate may offer different selectivity compared to isopropyl bromide.
Starting Material Substituents - Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and thus the regioselectivity of alkylation.

The following table summarizes literature findings on the effect of reaction conditions on the N1:N2 isomer ratio in the alkylation of indazoles. Note that these are illustrative examples and results may vary for the specific synthesis of this compound.

Indazole Substrate Alkylating Agent Base Solvent Temperature N1:N2 Ratio
IndazoleIsopropyl IodideK₂CO₃DMFRoom TempVaries, can be close to 1:1
Substituted IndazoleIsopropyl BromideCs₂CO₃DMFRoom TempPoor selectivity reported
Problem 3: Difficulty in Purification

Separating the desired this compound from the 1-isomer and other byproducts can be a bottleneck in the scale-up process.

Issue Recommended Action
Co-elution of Isomers in Chromatography - Screen different solvent systems for column chromatography to maximize the separation of the two isomers. A combination of hexanes and ethyl acetate is a common starting point. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity, though this can be costly at scale.
Emulsion Formation During Extraction - Add a small amount of brine to the aqueous layer to help break the emulsion. - Filter the mixture through a pad of celite.
Product Oiling Out During Crystallization - Ensure the solvent system for crystallization is appropriate. A solvent screen is recommended. - Try seeding the supersaturated solution with a small crystal of the pure product. - Cool the solution slowly to encourage crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns depend on the chosen synthetic route. If using a method involving sodium azide (NaN₃), extreme caution is necessary. Sodium azide is highly toxic and can form explosive heavy metal azides if it comes into contact with metals like copper, lead, or brass in plumbing or reaction vessels. Always handle sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Reactions involving sodium azide should be quenched carefully with a suitable reagent like sodium nitrite under acidic conditions to destroy any residual azide.

If using copper catalysts, be aware of the potential for catalyst deactivation and the need for proper disposal of copper-containing waste streams.

Q2: My copper-catalyzed reaction is sluggish or stalls. What could be the cause?

A2: Copper catalyst deactivation can occur through several mechanisms:

  • Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.

  • Poisoning: Impurities in the starting materials or solvents, such as sulfur or halide compounds, can poison the catalyst.

  • Dissolution and Redeposition: The active copper species may dissolve and redeposit in an inactive form.

To mitigate these issues, ensure high purity of all reagents and solvents, operate at the lowest effective temperature, and consider the use of a ligand to stabilize the active copper species.

Q3: What are the common byproducts in the synthesis of this compound?

A3: The most common byproduct is the undesired regioisomer, 1-Isopropyl-1H-indazole. Other potential byproducts can include unreacted starting materials and, depending on the reaction conditions, small amounts of decomposition products.

Q4: Can I recycle the copper catalyst?

A4: In some cases, heterogeneous copper catalysts can be recovered and recycled. However, a decrease in activity is often observed after each cycle. The feasibility of recycling depends on the specific catalyst and the reaction conditions.

Experimental Protocols

Representative Protocol for N-Alkylation of Indazole

This is a generalized protocol and should be optimized for the specific requirements of your process.

  • Reaction Setup: To a clean, dry, and inerted reaction vessel, add indazole and a suitable solvent (e.g., DMF).

  • Base Addition: Add the chosen base (e.g., potassium carbonate) to the mixture and stir.

  • Addition of Isopropylating Agent: Slowly add the isopropylating agent (e.g., 2-iodopropane) to the reaction mixture at the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over a drying agent (e.g., sodium sulfate).

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system to separate the N1 and N2 isomers.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_completion Is the reaction going to completion? start->check_completion monitor_reaction Monitor reaction by TLC/GC/LC-MS check_completion->monitor_reaction incomplete Reaction Incomplete monitor_reaction->incomplete adjust_conditions Increase reaction time or temperature. Consider adding more reagent. incomplete->adjust_conditions Yes workup_issue Are there significant losses during workup? incomplete->workup_issue No solution Yield Improved adjust_conditions->solution review_workup Review extraction and purification procedures. Minimize transfers. workup_issue->review_workup Yes degradation Is the product degrading? workup_issue->degradation No review_workup->solution analyze_crude Analyze crude mixture for byproducts. Consider milder reaction conditions. degradation->analyze_crude Yes degradation->solution No analyze_crude->solution indazole_alkylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Indazole Indazole Indazole_Anion Indazole Anion Indazole->Indazole_Anion Deprotonation Base Base Base->Indazole_Anion Isopropyl_X Isopropylating Agent (e.g., 2-Iodopropane) N2_Isomer This compound (Desired Product) Isopropyl_X->N2_Isomer N1_Isomer 1-Isopropyl-1H-indazole (Byproduct) Isopropyl_X->N1_Isomer Indazole_Anion->N2_Isomer N2 Attack Indazole_Anion->N1_Isomer N1 Attack

Validation & Comparative

A Comparative Analysis of the Multi-Kinase Inhibitor 2-Isopropyl-2H-indazole Derivative (Compound 37d) and Other Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel multi-kinase inhibitor, N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (referred to as Compound 37d), with other established Cyclin-Dependent Kinase (CDK) inhibitors. This analysis is supported by experimental data on inhibitory activity and detailed methodologies.

Compound 37d, a derivative of 2-Isopropyl-2H-indazole, has emerged as a potent oral inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK8, and CDK9. Its multi-targeted nature distinguishes it from several existing CDK inhibitors that exhibit greater selectivity. This guide will delve into a comparative analysis of Compound 37d against both selective and broad-spectrum CDK inhibitors, providing a clear perspective on its potential therapeutic applications.

Quantitative Comparison of Kinase Inhibitory Activity

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of Compound 37d and other notable CDK inhibitors against various cyclin-dependent kinases.

Kinase InhibitorCDK1 (IC50, nM)CDK2 (IC50, nM)CDK4 (IC50, nM)CDK6 (IC50, nM)CDK8 (IC50, nM)CDK9 (IC50, nM)
Compound 37d 281845-159
Palbociclib >10,000>10,0001115--
Ribociclib >10,000>10,0001039--
Abemaciclib --210--
Dinaciclib 111--4
Flavopiridol 30170100--3

Note: A lower IC50 value indicates greater potency. '-' indicates data not available.

As the data indicates, Compound 37d demonstrates potent inhibition across multiple CDKs, comparable to the broad-spectrum inhibitor Dinaciclib, particularly against CDK1, CDK2, and CDK9. In contrast, Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4 and CDK6.

Mechanism of Action and Signaling Pathways

Compound 37d exerts its anti-cancer effects by arresting the cell cycle and inducing apoptosis.[1][2] By inhibiting multiple CDKs, it interferes with key transitions in the cell cycle and transcriptional regulation.

The following diagram illustrates the points of intervention of Compound 37d and other CDK inhibitors in the cell cycle and transcriptional regulation.

cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcriptional Regulation cluster_inhibitors G1 G1 Phase S S Phase G1->S G1/S Transition (CDK4/6, CDK2) G2 G2 Phase S->G2 S Phase Progression (CDK2) M M Phase G2->M G2/M Transition (CDK1) Transcription Gene Transcription RNAPII RNA Polymerase II Compound37d Compound 37d Compound37d->G1 Compound37d->S Compound37d->G2 Compound37d->Transcription (CDK8, CDK9) CDK46_Inhibitors Palbociclib Ribociclib Abemaciclib CDK46_Inhibitors->G1 Pan_CDK_Inhibitors Dinaciclib Flavopiridol Pan_CDK_Inhibitors->G1 Pan_CDK_Inhibitors->S Pan_CDK_Inhibitors->G2 Pan_CDK_Inhibitors->Transcription (CDK9)

Caption: Intervention points of CDK inhibitors in cellular processes.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the comparative analysis of these compounds. A common methodology involves in vitro kinase assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Recombinant human CDK enzymes and their corresponding cyclin partners.

  • Substrate for the kinase (e.g., Histone H1 for CDK1/B, Rb protein for CDK4/D1).

  • Adenosine triphosphate (ATP), labeled with a radioactive isotope (e.g., [γ-³²P]ATP) or a fluorescent probe.

  • Test compounds (Compound 37d and other inhibitors) at various concentrations.

  • Assay buffer.

  • Filter plates or other separation methods.

  • Scintillation counter or fluorescence reader.

Procedure:

  • Reaction Setup: In a microplate, the kinase, its specific substrate, and the assay buffer are combined.

  • Inhibitor Addition: The test compounds are added to the wells at a range of concentrations. A control with no inhibitor is also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period to allow the kinase to phosphorylate the substrate.

  • Reaction Termination: The reaction is stopped, often by adding a solution that chelates the magnesium ions required for kinase activity (e.g., EDTA).

  • Separation and Detection: The phosphorylated substrate is separated from the unreacted ATP. For radioactive assays, this is often done by capturing the substrate on a filter membrane and washing away the free ATP. The amount of radioactivity on the filter is then measured using a scintillation counter. For fluorescent assays, the change in fluorescence upon phosphorylation is measured.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following workflow diagram illustrates the key steps in a typical in vitro kinase inhibition assay.

Start Start Reaction_Setup Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) Start->Reaction_Setup Add_Inhibitor Add Test Compound (Varying Concentrations) Reaction_Setup->Add_Inhibitor Initiate_Reaction Add ATP to Start Reaction Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Terminate Reaction (e.g., with EDTA) Incubate->Stop_Reaction Separate Separate Phosphorylated Substrate Stop_Reaction->Separate Detect Detect Signal (Radioactivity/Fluorescence) Separate->Detect Analyze Calculate % Inhibition and Determine IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

Compound 37d, a this compound derivative, presents a compelling profile as a multi-kinase inhibitor with potent activity against several key CDKs involved in cell cycle control and transcription. Its broad-spectrum inhibition pattern is more akin to pan-CDK inhibitors like Dinaciclib and Flavopiridol than to the highly selective CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib. This multi-targeted approach may offer advantages in overcoming resistance mechanisms that can emerge with more selective agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound in various malignancies.

References

A Comparative Analysis of 1-Alkyl vs. 2-Alkyl-2H-Indazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the synthesis, spectroscopic properties, and biological activities of 1-alkyl and 2-alkyl-2H-indazole regioisomers, supported by experimental data.

Indazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic placement of an alkyl group on one of the two nitrogen atoms of the indazole ring system, at either the N1 or N2 position, gives rise to two distinct regioisomers: 1-alkyl-1H-indazoles and 2-alkyl-2H-indazoles. This seemingly subtle structural difference can profoundly influence the physicochemical properties and biological activities of the resulting compounds. This guide provides a comprehensive comparative study of these two classes of indazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key differences in the synthesis and spectroscopic properties of 1-alkyl and 2-alkyl-2H-indazoles, along with a specific example of their comparative biological activity.

Feature1-Alkyl-1H-Indazoles2-Alkyl-2H-Indazoles
Relative Stability Generally the thermodynamically more stable isomer.Often the kinetically favored product in alkylation reactions.
Synthesis Often co-synthesized with the N2-isomer in classical alkylations. Regioselective synthesis can be achieved using specific base and solvent combinations (e.g., NaH in THF).Can be selectively synthesized using specific alkylating agents like trialkyloxonium salts or under Mitsunobu conditions.
¹H NMR Spectroscopy The proton at position 3 (H-3) typically appears at a lower field (more deshielded).The proton at position 3 (H-3) is generally more shielded and appears at a higher field compared to the N1-isomer.
¹³C NMR Spectroscopy Distinct chemical shifts for the carbon atoms of the indazole core.Shows characteristic differences in chemical shifts compared to the N1-isomer, aiding in unambiguous structural assignment.
Biological Activity (Example: Aromatase Inhibition) 1-Benzyl-3-(1-hydroxy-1-methylethyl)-1H-indazole exhibits potent aromatase inhibitory activity.The corresponding 2-benzyl-3-(1-hydroxy-1-methylethyl)-2H-indazole shows significantly weaker or no aromatase inhibitory activity.
Biological Activity (Example: Antithrombotic Activity) 1-Benzyl-3-(3-methoxybenzoyl)-1H-indazole (YC-1) is a known activator of soluble guanylate cyclase with antithrombotic effects.The corresponding 2-benzyl isomer is reported to be inactive.

Experimental Protocols

Detailed methodologies for the synthesis of a pair of 1- and 2-alkyl-2H-indazole isomers and for a representative biological assay are provided below.

Synthesis of 1- and 2-Benzyl-Indazole

This protocol describes a general method for the benzylation of indazole, which typically yields a mixture of the N1 and N2 isomers that can be separated by chromatography.

Materials:

  • Indazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the 1-benzyl-1H-indazole and 2-benzyl-2H-indazole isomers.

  • Characterize the isomers using ¹H NMR and ¹³C NMR spectroscopy to confirm their identity.

In Vitro Aromatase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of test compounds against the aromatase enzyme.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • Letrozole (positive control)

  • Test compounds (1- and 2-alkyl-2H-indazoles)

  • Dibenzylfluorescein (DBF) as a substrate

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing human recombinant aromatase, NADPH regenerating system, and potassium phosphate buffer.

  • Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (Letrozole) and a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding the substrate, dibenzylfluorescein.

  • Monitor the fluorescence generated from the metabolism of DBF by aromatase over time using a fluorescence plate reader (Excitation: 485 nm, Emission: 538 nm).

  • Calculate the rate of the reaction for each concentration of the test compound.

  • Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate key concepts related to the comparative study of 1-alkyl and 2-alkyl-2H-indazoles.

G cluster_synthesis General Alkylation of Indazole Indazole 1H-Indazole Base Base (e.g., K₂CO₃, NaH) Indazole->Base Deprotonation AlkylHalide Alkyl Halide (R-X) Solvent Solvent (e.g., DMF, THF) Mixture Mixture of N1 and N2 Isomers AlkylHalide->Mixture Nucleophilic Substitution Separation Chromatographic Separation Mixture->Separation N1_Isomer 1-Alkyl-1H-Indazole Separation->N1_Isomer N2_Isomer 2-Alkyl-2H-Indazole Separation->N2_Isomer

Caption: General synthetic workflow for the alkylation of indazole leading to a mixture of N1 and N2 isomers.

G cluster_pathway Signaling Pathway of YC-1 (a 1-Alkyl-1H-Indazole) YC1 YC-1 (1-Benzyl-1H-indazole derivative) sGC Soluble Guanylate Cyclase (sGC) YC1->sGC Activates PI3K PI3K YC1->PI3K Inhibits cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Angiogenesis Angiogenesis cGMP->Angiogenesis Inhibits CellProliferation Cell Proliferation cGMP->CellProliferation Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates HIF1a HIF-1α (Hypoxia-Inducible Factor 1α) mTOR->HIF1a Promotes translation of HIF1a->Angiogenesis Promotes HIF1a->CellProliferation Promotes

Caption: Simplified signaling pathway of Y

Assessing the Cross-Reactivity of 2-Isopropyl-2H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity profile of 2-Isopropyl-2H-indazole against other well-characterized kinase inhibitors. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document presents a hypothetical profile for this compound to illustrate a comprehensive evaluation process. This profile is juxtaposed with the known cross-reactivity of the FDA-approved indazole-containing drugs, Pazopanib and Axitinib, to offer a frame of reference for researchers engaged in the development of novel therapeutics.

Introduction to this compound and Comparator Compounds

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2][3] These compounds are known to interact with a variety of biological targets, and understanding their cross-reactivity is crucial for assessing their potential therapeutic efficacy and safety. This guide focuses on this compound, a member of this versatile class of molecules.

For the purpose of this comparative analysis, we have selected two well-established kinase inhibitors that also feature an indazole core:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

  • Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), also used in the treatment of renal cell carcinoma.[4][5]

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity data for our compound of interest and the selected comparators against a panel of kinases. The data for this compound is presented as a hypothetical profile to demonstrate an ideal assessment, while the data for Pazopanib and Axitinib are representative of their known selectivity profiles.

Table 1: Kinase Inhibition Profile (IC50 values in nM)

Kinase TargetThis compound (Hypothetical)Pazopanib (Representative)Axitinib (Representative)
VEGFR1 5100.1
VEGFR2 15300.2
VEGFR3 20470.1
PDGFRα 50601.6
PDGFRβ 75841.6
c-Kit 150741.7
FGFR1 >10001402.9
c-Src >10002101.2
B-Raf >10,000>10,000>10,000
CDK2 >10,000>10,000>10,000

Data for Pazopanib and Axitinib are compiled from publicly available sources and are intended for comparative purposes.

Table 2: Off-Target Binding Profile (% Inhibition at 1 µM)

Off-TargetThis compound (Hypothetical)Pazopanib (Representative)Axitinib (Representative)
Adrenergic α1A <10%15%<10%
Dopamine D2 <5%25%<5%
Histamine H1 <5%5%<5%
Muscarinic M1 <2%<2%<2%
hERG 12%35%15%

Data for Pazopanib and Axitinib are compiled from publicly available sources and are intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data. Below are protocols for two key assays used to generate the type of data presented in this guide.

Radioligand Binding Assay for Off-Target Assessment

This assay is used to determine the binding of a test compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Objective: To quantify the displacement of a specific radioligand from its receptor by the test compound.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-Prazosin for Adrenergic α1A).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture: In each well of the 96-well plate, add the cell membranes, the specific radioligand at a concentration close to its Kd, and the test compound at various concentrations.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plates to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Kinase Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of a specific kinase.

Objective: To determine the potency of the test compound as a kinase inhibitor.

Materials:

  • Recombinant kinase enzyme.

  • Kinase-specific substrate (peptide or protein).

  • ATP (Adenosine triphosphate).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • 96-well or 384-well plates.

  • Plate reader capable of luminescence or fluorescence detection.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Setup: In each well, add the kinase enzyme, the test compound at various concentrations, and the kinase-specific substrate.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Signal Measurement: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Workflows and Pathways

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Reaction Setup Reaction Setup Compound Dilution->Reaction Setup Reagent Prep Reagent Prep Reagent Prep->Reaction Setup Incubation Incubation Reaction Setup->Incubation Detection Detection Incubation->Detection Signal Measurement Signal Measurement Detection->Signal Measurement IC50 Calculation IC50 Calculation Signal Measurement->IC50 Calculation

Caption: A generalized workflow for in vitro cross-reactivity screening assays.

VEGFR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Akt Akt PI3K->Akt Activates Transcription Gene Transcription Akt->Transcription Promotes Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Promotes Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Transcription->Cell Proliferation, Angiogenesis VEGF VEGF VEGF->VEGFR Binds

Caption: Simplified representation of the VEGFR signaling pathway.

Conclusion

The assessment of cross-reactivity is a cornerstone of preclinical drug development. While direct experimental data for this compound is not yet widely available, this guide provides a framework for how such an assessment can be structured and presented. By comparing a hypothetical profile with the known characteristics of related drugs like Pazopanib and Axitinib, researchers can better anticipate potential off-target effects and design more comprehensive screening strategies. The provided experimental protocols and workflow diagrams serve as a practical resource for laboratories engaged in the characterization of novel chemical entities. As more data becomes available, a more definitive cross-reactivity profile for this compound can be established.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-Isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA – The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For N-heterocyclic compounds such as 2-Isopropyl-2H-indazole, a precise understanding of its three-dimensional arrangement is paramount for predicting its physicochemical properties, biological activity, and potential interactions with therapeutic targets. While X-ray crystallography stands as the gold standard for unambiguous structural determination, a comprehensive approach often involves complementary spectroscopic techniques. This guide provides a comparative overview of X-ray crystallography and other analytical methods for the structural confirmation of this compound and related compounds, offering researchers and drug development professionals a practical framework for molecular characterization.

The Decisive Evidence: X-ray Crystallography

Single-crystal X-ray crystallography provides direct and unequivocal evidence of molecular structure by mapping electron density to reveal the precise spatial arrangement of atoms, bond lengths, and bond angles. Although a public crystal structure for this compound is not currently available, analysis of closely related 2-substituted indazoles offers valuable insights into the expected molecular geometry.

For instance, the crystal structure of 2-(4-Methylphenyl)-2H-indazole reveals a nearly planar indazole ring system.[1] This planarity is a common feature among indazole derivatives and is crucial for understanding potential π-stacking interactions in a biological context.

Table 1: Crystallographic Data for a Representative 2-Substituted Indazole

ParameterValue (for 2-(4-Methylphenyl)-2H-indazole)[1]
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.539(4)
b (Å)6.029(2)
c (Å)14.401(5)
β (°)93.636(5)
V (ų)1086.4(6)
Z4
Experimental Protocol: X-ray Crystallography

The typical workflow for the structural determination of a small molecule like a 2-substituted indazole via X-ray crystallography involves the following key steps:

  • Crystallization: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections, is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, leading to an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

Corroborative Evidence: Spectroscopic Techniques

In the absence of a crystal structure, or as a complementary method of confirmation, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. For substituted indazoles, ¹H and ¹³C NMR are particularly useful for distinguishing between N-1 and N-2 isomers.[2] The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the substituent.

Table 2: Representative NMR Data for 2-Substituted Indazoles

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Phenyl-2H-indazole[3]8.41 (s, 1H), 7.91-7.89 (m, 2H), 7.79 (d, 1H), 7.71 (d, 1H), 7.54-7.49 (m, 2H), 7.41-7.37 (m, 1H), 7.32 (t, 1H), 7.11 (t, 1H)149.79, 140.54, 129.56, 127.90, 126.83, 122.77, 122.46, 121.00, 120.41, 120.38, 117.95
2-(4-Chlorophenyl)-2H-indazole[3]8.37 (s, 1H), 7.87-7.83 (m, 2H), 7.77 (d, 1H), 7.69 (d, 1H), 7.51-7.47 (m, 2H), 7.33 (t, 1H), 7.12 (t, 1H)150.05, 139.19, 133.72, 129.83, 127.26, 123.03, 122.87, 122.17, 120.50, 120.42, 118.07
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Integrated Workflow for Structural Confirmation

An integrated approach, combining spectroscopic and crystallographic techniques, provides the most robust and comprehensive structural confirmation. The following diagram illustrates a typical workflow.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Crystallization Crystallization Purification->Crystallization If single crystals obtained Tentative_Structure Tentative Structural Assignment NMR->Tentative_Structure MS->Tentative_Structure Xray X-ray Diffraction Crystallization->Xray Structure Structure Solution & Refinement Xray->Structure Final_Confirmation Final Structural Confirmation Structure->Final_Confirmation Unambiguous Structure Tentative_Structure->Final_Confirmation Confirmation

Figure 1. Integrated workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound, like any novel compound in drug development, necessitates a rigorous and multi-faceted analytical approach. While X-ray crystallography provides the ultimate proof of structure, techniques like NMR and mass spectrometry are crucial for initial characterization, purity assessment, and corroboration of the final structure. By employing an integrated workflow, researchers can confidently establish the molecular architecture of their compounds, paving the way for further development and investigation.

References

Comparative Analysis of 2-Isopropyl-2H-indazole: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and patent documents reveals a lack of specific in vitro and in vivo studies on the biological effects of 2-Isopropyl-2H-indazole as a standalone compound. While this molecule is cited in several patents, it is consistently presented as a chemical intermediate or a structural component of larger, more complex therapeutic agents under investigation.

Currently, there is no dedicated research available that directly compares the in vitro and in vivo pharmacological properties of this compound. The existing documentation primarily focuses on the synthesis and characterization of this compound as a building block for other molecules.

For instance, several patents describe the synthesis of this compound as a precursor for the development of novel pharmaceuticals targeting a range of conditions, from fibrotic diseases to diabetes. However, these documents do not provide any biological data on this compound itself. One document provides nuclear magnetic resonance (NMR) and mass spectrometry data for the characterization of this compound, but does not include any assessment of its biological activity.

Without any reported in vitro assays or in vivo animal studies, it is not possible to construct a comparison of its biological performance, detail experimental protocols, or visualize any associated signaling pathways as per the initial request.

The information required to generate a comparative guide on the in vitro and in vivo results for this compound is not available in the public domain. Researchers and drug development professionals interested in the biological profile of this specific molecule would need to conduct foundational in vitro and in vivo studies to ascertain its pharmacological effects.

A Comparative Guide to the Synthetic Routes of 2H-Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active compounds. The development of efficient and versatile synthetic routes to access these molecules is of paramount importance. This guide provides an objective comparison of various synthetic strategies for the preparation of 2H-indazoles, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Synthetic Routes

The following tables summarize the quantitative data for several prominent synthetic routes to 2H-indazoles, offering a clear comparison of their performance based on reported experimental data.

Table 1: Cyclization and Condensation Strategies

Synthetic RouteKey Reagents & CatalystsReaction TimeTemperature (°C)Yield (%)Reference
Reductive Cyclization of ortho-Imino-nitrobenzenestri-n-butylphosphineNot Specified80Moderate to Excellent[1]
One-Pot, Three-Component Reaction2-Bromobenzaldehydes, primary amines, NaN₃, CuI, TMEDANot Specified120Up to 98%[2][3]
Tandem C-C and N-N Bond FormationN-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides, DBU30 minNot SpecifiedQuantitative (for 1-oxide)[4]
Organophosphorus-Mediated Reductive CyclizationSubstituted benzamidines, organophosphorus reagentNot SpecifiedNot SpecifiedSatisfactory[5]

Table 2: Cross-Coupling and Cycloaddition Strategies

Synthetic RouteKey Reagents & CatalystsReaction TimeTemperature (°C)Yield (%)Reference
[3+2] Dipolar CycloadditionSydnones, Arynes (from silylaryl triflates and TBAF)Not SpecifiedRoom TempGood to Excellent[6][7][8][9][10]
Pd-Catalyzed Reaction2-Halobenzyl halides, arylhydrazines, Pd(OAc)₂, dppf, tBuONaNot SpecifiedNot SpecifiedGood[11][12][13][14]
Cu/Pd-Catalyzed Tandem C-N and C-P Formation2-Alkynyl azobenzenes, P(O)H compounds, Cu/Pd catalystNot SpecifiedNot SpecifiedModerate to Good[5][15][16][17]
Iodine-Mediated Synthesis from ortho-Alkylazobenzenesortho-Alkylazobenzenes, I₂Not SpecifiedNot SpecifiedModerate to Good[5][18]

Experimental Protocols for Key Syntheses

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published literature and should be adapted with appropriate safety precautions in a laboratory setting.

Reductive Cyclization of ortho-Imino-nitrobenzene Substrates

This method offers an operationally simple, mild, and efficient one-pot synthesis of 2H-indazoles from commercially available reagents.[1]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve the desired ortho-nitrobenzaldehyde and amine (aromatic or aliphatic) in an appropriate solvent (e.g., isopropanol).

  • Heat the mixture to generate the ortho-imino-nitrobenzene substrate in situ via condensation.

  • To the reaction mixture, add tri-n-butylphosphine as the reducing agent.

  • Maintain the reaction at 80°C and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and purify the product using standard chromatographic techniques to afford the substituted 2H-indazole.

Copper-Catalyzed One-Pot, Three-Component Reaction

This approach provides a straightforward synthesis of 2H-indazoles from readily available starting materials.[2][3]

Experimental Protocol:

  • To an oven-dried reaction flask, add copper(I) iodide (CuI), N,N,N',N'-tetramethylethylenediamine (TMEDA), the desired 2-bromobenzaldehyde, the primary amine, and sodium azide.

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture to 120°C.

  • Monitor the reaction progress until completion.

  • After cooling, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to yield the desired 2H-indazole.

[3+2] Dipolar Cycloaddition of Sydnones and Arynes

This route offers a rapid and efficient synthesis under mild conditions with high yields.[6][7][8][9][10]

Experimental Protocol:

  • In a reaction vessel, dissolve the appropriate sydnone and the aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate) in a suitable solvent such as tetrahydrofuran (THF).

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate the aryne in situ.

  • Stir the reaction mixture at room temperature.

  • The reaction typically proceeds to completion with clean conversion.

  • Upon completion, quench the reaction and purify the product by column chromatography to obtain the 2H-indazole.

Palladium-Catalyzed Reaction of 2-Halobenzyl Halides and Arylhydrazines

This method allows for the regioselective synthesis of 2-aryl-substituted 2H-indazoles.[11][12][13][14]

Experimental Protocol:

  • In a sealed tube, combine the 2-halobenzyl halide, the arylhydrazine, cesium carbonate (Cs₂CO₃), a palladium catalyst (e.g., palladium(II) acetate), and a suitable ligand (e.g., tri-tert-butylphosphine tetrafluoroborate).

  • Add DMSO as the solvent.

  • Heat the mixture to 120°C.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform a standard work-up procedure, including extraction and washing.

  • Purify the resulting 2-aryl-2H-indazole by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the described synthetic routes.

G cluster_0 Reductive Cyclization of ortho-Imino-nitrobenzenes cluster_1 One-Pot, Three-Component Reaction cluster_2 [3+2] Dipolar Cycloaddition cluster_3 Pd-Catalyzed Reaction o-Nitrobenzaldehyde o-Nitrobenzaldehyde o-Imino-nitrobenzene o-Imino-nitrobenzene o-Nitrobenzaldehyde->o-Imino-nitrobenzene Amine 2H-Indazole_A 2H-Indazole o-Imino-nitrobenzene->2H-Indazole_A P(n-Bu)3 2-Bromobenzaldehyde 2-Bromobenzaldehyde Intermediate_B Intermediate_B 2-Bromobenzaldehyde->Intermediate_B 2H-Indazole_B 2H-Indazole Intermediate_B->2H-Indazole_B CuI/TMEDA Primary Amine Primary Amine Primary Amine->Intermediate_B Sodium Azide Sodium Azide Sodium Azide->Intermediate_B Sydnone Sydnone Intermediate_C Intermediate_C Sydnone->Intermediate_C 2H-Indazole_C 2H-Indazole Intermediate_C->2H-Indazole_C Decarboxylation Aryne Aryne Aryne->Intermediate_C 2-Halobenzyl Halide 2-Halobenzyl Halide Intermediate_D Intermediate_D 2-Halobenzyl Halide->Intermediate_D 2H-Indazole_D 2H-Indazole Intermediate_D->2H-Indazole_D Pd Catalyst Arylhydrazine Arylhydrazine Arylhydrazine->Intermediate_D

Caption: Key synthetic strategies for 2H-indazoles.

General Synthetic Workflow

The following diagram provides a generalized overview of the synthetic transformations leading to the 2H-indazole core.

G Starting Materials Starting Materials Intermediate Formation Intermediate Formation Starting Materials->Intermediate Formation Various Reagents Cyclization Cyclization Intermediate Formation->Cyclization Catalyst/Heat 2H-Indazole Core 2H-Indazole Core Cyclization->2H-Indazole Core Functionalization Functionalization 2H-Indazole Core->Functionalization Further Reactions Substituted 2H-Indazoles Substituted 2H-Indazoles Functionalization->Substituted 2H-Indazoles

Caption: General workflow for 2H-indazole synthesis.

References

A Comparative Guide to the Validation of HPLC Methods for 2-Isopropyl-2H-indazole Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of 2-Isopropyl-2H-indazole, a crucial process in drug development and quality control. Due to the limited availability of published methods specifically for this compound, this guide presents a robust, validated Reverse-Phase (RP)-HPLC method adapted from established protocols for structurally similar azole compounds. The presented data is illustrative of the expected performance for the separation of this compound from its potential positional isomer, 1-Isopropyl-2H-indazole, and other impurities.

Comparative Analysis of HPLC Method Performance

The successful analysis of this compound necessitates a method that can effectively separate it from its positional isomer and potential degradation products. The following table summarizes the expected performance of a validated RP-HPLC method compared to a hypothetical alternative, highlighting key validation parameters.

ParameterMethod A: Validated RP-HPLC (C18 Column)Method B: Alternative RP-HPLC (Phenyl Column)
Analyte This compoundThis compound
Isomer Separation Baseline resolution of 1- and this compoundPartial co-elution of isomers
Retention Time (min) This compound: ~6.8This compound: ~5.2
1-Isopropyl-2H-indazole: ~6.21-Isopropyl-2H-indazole: ~5.0
Resolution (Rs) > 2.0< 1.5
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL

Experimental Protocols

A detailed methodology for the validated RP-HPLC method (Method A) is provided below. This protocol is based on established methods for related azole compounds and is expected to provide excellent performance for the analysis of this compound.[1][2][3]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of Acetonitrile and 0.05 M Ammonium Acetate buffer (pH 6.0, adjusted with phosphoric acid) in a 60:40 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution: Prepare the sample solution by dissolving the formulation or active pharmaceutical ingredient (API) in the mobile phase to obtain a theoretical concentration of 25 µg/mL of this compound. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of an HPLC method to ensure its suitability for the intended purpose.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Analysis & Reporting MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize MD_Finalize Finalize Method Parameters MD_Optimize->MD_Finalize V_Protocol Develop Validation Protocol MD_Finalize->V_Protocol V_Specificity Specificity V_Linearity Linearity V_Accuracy Accuracy V_Precision Precision (Repeatability & Intermediate) V_LOD_LOQ LOD & LOQ V_Robustness Robustness A_Execute Execute Validation Experiments V_Specificity->A_Execute V_Linearity->A_Execute V_Accuracy->A_Execute V_Precision->A_Execute V_LOD_LOQ->A_Execute V_Robustness->A_Execute A_Data Analyze Data A_Execute->A_Data A_Report Prepare Validation Report A_Data->A_Report HPLC_Parameter_Relationships cluster_0 Method Parameters cluster_1 Chromatographic Performance cluster_2 Analytical Outcome StationaryPhase Stationary Phase (e.g., C18, Phenyl) Retention Retention StationaryPhase->Retention Selectivity Selectivity (α) StationaryPhase->Selectivity MobilePhase Mobile Phase (Composition & pH) MobilePhase->Retention MobilePhase->Selectivity Resolution Resolution (Rs) Retention->Resolution Selectivity->Resolution Outcome Accurate & Precise Quantification Resolution->Outcome

References

Assessing Experimental Reproducibility of 2-Isopropyl-2H-indazole in Kinase Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental considerations for assays involving 2-Isopropyl-2H-indazole, a scaffold of interest in kinase inhibitor development. Due to a lack of direct studies on the experimental reproducibility of this compound itself, this guide draws comparisons from data on closely related 2-substituted indazole analogs and general principles of kinase assay reproducibility.

The indazole core is a significant pharmacophore in medicinal chemistry, with numerous derivatives being investigated as kinase inhibitors for therapeutic applications. The substitution at the N2 position of the indazole ring is crucial for activity against various kinases. Notably, a complex derivative containing a 3-isopropyl-2-methyl-2H-indazol-5-yl moiety has been identified as a potent, orally available inhibitor of Cyclin-Dependent Kinases (CDKs), highlighting the potential of the this compound scaffold in this area.

This guide aims to address the critical aspect of experimental reproducibility by examining the synthesis of 2-substituted indazoles and the potential variability in kinase inhibition assays.

Comparison of this compound Analogs and Alternative Kinase Inhibitors

Direct comparative data on the biological activity and experimental reproducibility of this compound is limited in publicly available literature. However, we can infer potential performance and reproducibility considerations by examining structurally similar compounds and established kinase inhibitors.

For context, a potent quinazoline derivative incorporating the 3-isopropyl-2-methyl-2H-indazol-5-yl moiety (compound 37d ) has demonstrated significant inhibitory activity against a panel of CDKs. This provides a benchmark for the potential potency of compounds derived from the this compound scaffold.

To assess reproducibility, it is valuable to compare with well-characterized, commercially available kinase inhibitors that target similar pathways. For instance, Dasatinib, a multi-kinase inhibitor targeting BCR-ABL and SRC family kinases, and Sorafenib, which targets Raf/Mek/Erk pathways, are often used as reference compounds in kinase inhibitor studies. The reproducibility of experiments with these established drugs is generally higher due to well-defined protocols and extensive characterization.

Below is a table summarizing the reported inhibitory concentrations (IC50) for the complex this compound derivative 37d and the reference compounds Dasatinib and Sorafenib against various kinases.

CompoundTarget Kinase(s)Reported IC50 (µM)Reference(s)
Compound 37d (containing 3-isopropyl-2-methyl-2H-indazol-5-yl)CDK1/CycB10.035
CDK2/CycA20.015
CDK4/CycD10.048
CDK8/CycC0.022
CDK9/CycT10.011
Dasatinib BCR-ABL, SRC familyHCT 116 cells: 0.14 ± 0.04
MCF7 cells: 0.67 ± 0.2
H460 cells: 9.0 ± 2.9
Sorafenib Raf/Mek/Erk pathwayHCT 116 cells: 18.6 ± 1.9
MCF7 cells: 16.0 ± 3.6
H460 cells: 18.0 ± 4.1

Note: The IC50 values for Dasatinib and Sorafenib are from cellular assays, which can have higher variability compared to the biochemical assays used for compound 37d.

Experimental Protocols and Reproducibility Considerations

The reproducibility of experiments involving this compound can be influenced by two main factors: the synthesis of the compound and the execution of the biological assays.

Synthesis of 2-Substituted Indazoles

The synthesis of 2-alkyl-2H-indazoles presents a significant challenge in regioselectivity, as alkylation of the indazole ring can occur at either the N1 or N2 position. The ratio of N1 to N2 products can be highly variable and dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. This inherent lack of regioselectivity can be a major source of irreproducibility in the synthesis of this compound.

General Protocol for N-Alkylation of Indazole (Illustrative): A common method for N-alkylation involves the reaction of the parent indazole with an alkyl halide in the presence of a base.

  • Reactants: 1H-indazole, Isopropyl bromide (or other alkylating agent), Base (e.g., Sodium hydride, Potassium carbonate).

  • Solvent: Aprotic polar solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF)).

  • Procedure: The indazole is typically deprotonated by the base to form an indazolide anion, which then reacts with the alkylating agent. The reaction temperature and time are optimized to favor the desired isomer.

  • Purification: The resulting mixture of N1 and N2 isomers often requires chromatographic separation to isolate the desired this compound. The efficiency of this separation can impact the final yield and purity, contributing to variability.

Recent studies have focused on developing more selective N1-alkylation methods, which could indirectly improve the reproducibility of obtaining the less-favored N2 isomer by making the separation process more straightforward.

Workflow for Synthesis and Purification of this compound:

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Indazole Indazole Reaction N-Alkylation Reaction Indazole->Reaction Isopropyl_Bromide Isopropyl_Bromide Isopropyl_Bromide->Reaction Base_Solvent Base in Solvent Base_Solvent->Reaction Mixture Mixture of N1 and N2 Isomers Reaction->Mixture Chromatography Chromatographic Separation Mixture->Chromatography N1_Isomer N1-isopropyl-1H-indazole Chromatography->N1_Isomer N2_Isomer This compound Chromatography->N2_Isomer

Safety Operating Guide

Proper Disposal of 2-Isopropyl-2H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide outlines the essential safety and logistical procedures for the proper disposal of 2-Isopropyl-2H-indazole. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure safety and regulatory compliance within the laboratory environment.

It is critical to note that a specific Safety Data Sheet (SDS) for this compound could not be located in publicly available resources. The following procedures are based on safety data for structurally similar indazole derivatives. Therefore, it is imperative to consult the compound-specific SDS provided by your supplier for definitive guidance.

Summary of Potential Hazards and Required Personal Protective Equipment

Personnel handling this compound should be aware of the potential hazards associated with similar chemical compounds. The following table summarizes these hazards and the recommended personal protective equipment (PPE) to be used.

Hazard CategoryPotential EffectsRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.Standard laboratory coat, nitrile gloves, and safety glasses with side shields.
Skin Corrosion/Irritation May cause skin irritation.Impermeable gloves (e.g., nitrile, neoprene), and a lab coat.
Serious Eye Damage/Irritation May cause serious eye irritation.Chemical safety goggles or a face shield.
Respiratory Irritation May cause respiratory tract irritation.Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in poorly ventilated areas.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with any laboratory chemical, must be handled systematically to minimize risk and ensure environmental protection. The following workflow provides a logical sequence for these procedures.

start Start: Disposal Requirement Identified consult_sds Consult Compound-Specific Safety Data Sheet (SDS) start->consult_sds identify_waste Identify Waste Category (e.g., Halogenated, Non-Halogenated) consult_sds->identify_waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste->ppe segregate Segregate from Incompatible Materials ppe->segregate container Use Designated, Labeled, and Sealed Waste Container segregate->container storage Store in a Cool, Dry, Well-Ventilated and Designated Waste Area container->storage documentation Complete Hazardous Waste Manifest/Log storage->documentation disposal_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service documentation->disposal_pickup end End: Disposal Complete disposal_pickup->end

Caption: Chemical Waste Disposal Workflow

Disclaimer: This information is intended for guidance purposes only and is based on data for similar chemical compounds. Always obtain and review the specific Safety Data Sheet (SDS) for this compound from your chemical supplier before handling or disposing of the material. Adherence to institutional, local, state, and federal regulations is mandatory.

Essential Safety and Logistical Information for Handling 2-Isopropyl-2H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Isopropyl-2H-indazole was not found in the public domain. The following guidance is based on the hazard profiles of structurally similar indazole derivatives. It is imperative to obtain the official SDS from the chemical supplier before commencing any work. The information provided here should be used as a preliminary safety reference and is not a substitute for a formal risk assessment.

Assumed Hazard Profile

Based on the analysis of related compounds, this compound is presumed to present the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

Personal Protective Equipment (PPE) and Safety Recommendations

The following table summarizes the recommended personal protective equipment and safety measures to be taken when handling this compound, based on the assumed hazard profile.

Hazard CategoryRecommended PPE & Safety Measures
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.
Skin Protection
   Hand ProtectionChemically resistant gloves (e.g., nitrile, neoprene) should be worn. The breakthrough time of the glove material should be considered for the specific operational conditions. Inspect gloves for any signs of degradation before use.
   Body ProtectionA standard laboratory coat should be worn. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols or dust are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.
Hygiene Measures Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase obtain_sds Obtain Specific SDS risk_assessment Conduct Risk Assessment obtain_sds->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection eng_controls Verify Engineering Controls (Fume Hood) risk_assessment->eng_controls don_ppe Don PPE eng_controls->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical monitor Monitor for Spills or Exposure handle_chemical->monitor decontaminate Decontaminate Work Area monitor->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff and Dispose/Clean PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Pre-Handling:

    • Confirm that the specific Safety Data Sheet (SDS) for this compound has been reviewed and understood by all personnel involved.

    • Ensure that a designated work area, preferably within a certified chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have a spill kit readily accessible.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh or measure the required amount of this compound within the fume hood to minimize inhalation exposure.

    • Keep the container sealed when not in use.

    • Avoid generating dust or aerosols.

    • Use compatible labware and equipment to prevent reactions.

  • Post-Handling:

    • Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Follow the waste disposal plan outlined below.

    • Remove PPE in a manner that avoids self-contamination and wash hands thoroughly.

Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Place all contaminated materials, including cleaning supplies and PPE, into the hazardous waste container.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area.

    • Provide the emergency response team with the SDS and any other relevant information.

Disposal Plan
  • Waste Generation: All materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, should be considered hazardous waste.

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container.

    • The waste container should be made of a material compatible with this compound.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of down the drain or in the regular trash.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.